molecular formula C11H10D6ClN5 B1574188 Proguanil D6

Proguanil D6

Cat. No.: B1574188
M. Wt: 259.77
Attention: For research use only. Not for human or veterinary use.
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Description

Proguanil D6 is the deuterium labeled Proguanil, which is a prophylactic antimalarial drug.

Properties

Molecular Formula

C11H10D6ClN5

Molecular Weight

259.77

Synonyms

Proguanil-d6; Chlorguanid-d6;  Chloroguanide-d6;  Paludrin-d6; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Proguanil-D6 as a Gold-Standard Internal Standard in Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Proguanil-D6 and its application in bioanalysis.

Executive Summary & Core Identity

Proguanil-D6 (Proguanil-d6 Hydrochloride) is the stable isotope-labeled analog of the antimalarial drug Proguanil. In high-precision bioanalysis—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—it serves as the Internal Standard (IS) of choice.

Its primary function is to correct for variability in the analytical workflow, including extraction efficiency, matrix effects (ion suppression/enhancement), and instrument drift. Unlike structural analogs (e.g., Riluzole or Chlorproguanil), Proguanil-D6 shares virtually identical physicochemical properties with the target analyte, ensuring it tracks Proguanil perfectly through every stage of the assay.

Chemical Identity
FeatureSpecification
Chemical Name N-(4-chlorophenyl)-N'-(isopropyl-d6)-imidodicarbonimidic diamide
CAS Number 500-92-5 (Parent); Labeled variants often custom synthesized
Molecular Formula

Molecular Weight ~296.24 g/mol (HCl salt) / ~260.1 g/mol (Free Base)
Mass Shift +6 Da (relative to Proguanil parent M+H

254)
Isotopic Purity Typically

Deuterium incorporation

The Bioanalytical Imperative: Why Proguanil-D6?

In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, quantifying Proguanil requires navigating complex biological matrices (plasma, whole blood, urine).

The Challenge: Matrix Effects

Biological extracts contain endogenous phospholipids, salts, and proteins that co-elute with the analyte. These contaminants compete for charge in the electrospray ionization (ESI) source, leading to Ion Suppression (signal loss) or Enhancement (signal gain).

  • Without D6 IS: A structural analog may elute at a different time (

    
    ) than Proguanil. If the matrix effect occurs at the Proguanil 
    
    
    
    but not the analog
    
    
    , the quantification will be biased.
  • With D6 IS: Proguanil-D6 co-elutes with Proguanil. Any suppression affecting the drug affects the IS to the exact same extent. The ratio of Analyte/IS remains constant, preserving accuracy.

Mechanism of Action in Assay
  • Extraction Tracking: Corrects for volume errors and recovery losses during Protein Precipitation (PPT) or Solid Phase Extraction (SPE).

  • Ionization Normalization: Compensates for ESI variability.

  • Carrier Effect: At low analyte concentrations, the IS (present at a constant, higher concentration) can block non-specific binding sites on glassware/plasticware, improving recovery of the analyte.

Experimental Protocol: LC-MS/MS Workflow

Note: This protocol synthesizes industry-standard methodologies for Biguanide analysis.

Sample Preparation (Protein Precipitation)

Objective: Remove proteins while maximizing recovery of Proguanil and Proguanil-D6.

  • Aliquot: Transfer

    
     of human plasma (K2EDTA) to a 1.5 mL centrifuge tube.
    
  • IS Addition: Add

    
     of Proguanil-D6 Working Solution  (
    
    
    
    in 50% Methanol). Vortex gently.
  • Precipitation: Add

    
     of ice-cold Acetonitrile (containing 0.1% Formic Acid).
    
    • Scientific Logic:[1][2][3][4][5][6] Acidified ACN ensures protein denaturation and disrupts drug-protein binding.

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of supernatant to an autosampler vial containing 
    
    
    
    of water (to improve peak shape on C18 columns).
LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 4000/6500 or Waters Xevo).

Chromatography (LC)[7][1][3][5][8][9]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate:

    
    .
    
  • Gradient:

    • 0.0 - 0.5 min: 5% B (Desalting)

    • 0.5 - 2.5 min: Linear ramp to 95% B (Elution)

    • 2.5 - 3.5 min: Hold 95% B (Wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration

Mass Spectrometry (MS)[7][1][3][8][9][10]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[7][1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Proguanil 254.1 (

)
170.125100
Proguanil-D6 260.1 (

)
170.125100
Cycloguanil (Metabolite)252.1 (

)
151.028100
  • Note on Transitions: The transition

    
     corresponds to the cleavage of the isopropyl group, leaving the chlorophenyl-guanidine core. Since the D6 label is typically on the isopropyl group, the product ion (
    
    
    
    170) is often identical for both parent and IS. This is acceptable because the Precursor Ions (254 vs 260) are mass-resolved by Quadrupole 1 (Q1).

Visualizing the Bioanalytical Logic

The following diagram illustrates the critical checkpoints where Proguanil-D6 ensures data integrity.

BioanalysisWorkflow cluster_logic Why D6 Works Sample Biological Sample (Plasma/Blood) IS_Add Add Proguanil-D6 (Internal Standard) Sample->IS_Add T0: Normalization Starts Extraction Protein Precipitation (Acetonitrile) IS_Add->Extraction Co-Extraction LC UHPLC Separation (C18 Column) Extraction->LC Co-Elution Ionization ESI Source (Ion Suppression Risk) LC->Ionization Matrix Effects MS_Detection MS/MS Detection (MRM Mode) Ionization->MS_Detection Mass Filtering Logic1 If Matrix suppresses Proguanil by 20%, it suppresses D6 by 20%. Ionization->Logic1 Data Quantification (Ratio: Analyte/IS) MS_Detection->Data Ratio Calculation Logic2 Ratio remains constant: (0.8x / 0.8y) = (x/y) Logic1->Logic2

Caption: Workflow demonstrating how Proguanil-D6 compensates for matrix effects and extraction losses throughout the analytical chain.

Troubleshooting & Best Practices

Isotopic Contribution (Cross-Talk)

Proguanil contains a Chlorine atom (


 and 

, approx 3:1 ratio).
  • Risk: The natural isotope distribution of the drug must not overlap with the IS.

  • Solution: The +6 Da mass shift of Proguanil-D6 is sufficient to avoid interference from the

    
     isotope of the parent drug (which would be at M+2).
    
  • Check: Ensure the Proguanil-D6 reagent has high isotopic purity (

    
    ) to prevent "unlabeled" D0 from contributing to the analyte signal, which would artificially increase the calculated concentration.
    
Deuterium Isotope Effect

While rare in Reverse Phase LC, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to slightly weaker interaction with the C18 stationary phase.

  • Observation: If Proguanil-D6 elutes >0.1 min earlier than Proguanil, the compensation for matrix effects may be compromised if the suppression zone is narrow.

  • Mitigation: Use high-efficiency UHPLC columns and ensure the gradient is not too shallow. In most Proguanil assays, this shift is negligible.

Carryover

Biguanides can be "sticky" on stainless steel or autosampler needles.

  • Protocol: Use a needle wash containing organic solvent and acid (e.g., 50:50 MeOH:H2O + 0.5% Formic Acid) to prevent carryover of the IS into subsequent blank samples.

References

  • Pingale, S. G., et al. (2009). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. ResearchGate.

  • Wiesner, L., et al. (2021). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Malaria Journal / NIH.

  • Cayman Chemical. (n.d.). Proguanil (Chlorguanide) Product Information and Metabolism.

  • BenchChem. (2025). Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis.

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Benefits.

Sources

Technical Whitepaper: Proguanil-d6 – Structural Analysis and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proguanil-d6 (N-(4-Chlorophenyl)-N'-(1-methylethyl-d6)-imidodicarbonimidic diamide) is a stable isotope-labeled analog of the antimalarial prodrug Proguanil. It serves as a critical Internal Standard (IS) in bioanalytical workflows, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By incorporating six deuterium atoms into the isopropyl moiety, Proguanil-d6 retains the physicochemical properties of the analyte while providing a distinct mass shift (+6 Da). This shift eliminates signal interference (cross-talk) and compensates for matrix effects, ensuring high-precision quantification of Proguanil in complex biological matrices like human plasma.

Chemical Structure and Molecular Weight[1]

Structural Composition

Proguanil-d6 is structurally identical to Proguanil except for the substitution of six hydrogen atoms with deuterium (


) on the isopropyl side chain. This modification is strategically placed on the two methyl groups of the isopropyl moiety, ensuring metabolic stability during standard extraction protocols.
PropertySpecification
Chemical Name 1-(4-Chlorophenyl)-5-(propan-2-yl-1,1,1,3,3,3-d6)biguanide
Molecular Formula (Base)

Molecular Weight (Base) 259.77 g/mol (Calculated)
Salt Form Hydrochloride (

)
Molecular Weight (HCl Salt) 296.23 g/mol
Isotopic Purity Typically

atom D
Unlabeled CAS 500-92-5 (Base)
Structural Visualization

The following diagram illustrates the chemical structure of Proguanil-d6, highlighting the deuterated isopropyl group (


).

ProguanilD6_Structure Figure 1: Structural Components of Proguanil-d6 Chlorophenyl 4-Chlorophenyl Ring (C6H4Cl) Biguanide Biguanide Core (-NH-C(=NH)-NH-C(=NH)-NH-) Chlorophenyl->Biguanide Attached to N1 IsopropylD6 Isopropyl-d6 Group -CH(CD3)2 (Deuterated) Biguanide->IsopropylD6 Attached to N5

Figure 1: Modular representation of Proguanil-d6 structure showing the deuterated isopropyl moiety.

Synthesis and Preparation

The synthesis of Proguanil-d6 follows the established route for biguanides but utilizes isotopically labeled precursors. This ensures the deuterium label is incorporated into a chemically stable position.

Synthetic Pathway

The core reaction involves the condensation of p-chlorophenyldicyandiamide with isopropylamine-d6 . This reaction is typically catalyzed by copper(II) sulfate, forming a copper complex intermediate which is subsequently hydrolyzed to release the free base.

Synthesis_Pathway Figure 2: Synthetic Route for Proguanil-d6 Reactant1 p-Chlorophenyldicyandiamide Reaction Condensation (CuSO4 catalyst, Reflux) Reactant1->Reaction Reactant2 Isopropylamine-d6 (CD3)2CH-NH2 Reactant2->Reaction Intermediate Copper-Biguanide Complex Reaction->Intermediate Hydrolysis Acid Hydrolysis (HCl) & Sulfide Treatment Intermediate->Hydrolysis Product Proguanil-d6 HCl Hydrolysis->Product

Figure 2: Synthesis of Proguanil-d6 via condensation of p-chlorophenyldicyandiamide and isopropylamine-d6.[1]

Protocol Validation
  • Isotopic Purity Check: Analyze via

    
    -NMR. The signal corresponding to the isopropyl methyl protons (
    
    
    
    ppm) should be absent or integrated to
    
    
    compared to the unlabeled standard.
  • Chemical Purity: Verify via HPLC (>98% area).

Bioanalytical Applications (LC-MS/MS)

Proguanil-d6 is the gold standard Internal Standard for pharmacokinetic (PK) studies involving Proguanil and its active metabolite, Cycloguanil.

Mass Spectrometry Parameters

In positive electrospray ionization (ESI+), Proguanil-d6 forms a protonated molecule


. The fragmentation pattern is analogous to the unlabeled drug, dominated by the cleavage of the isopropyl group.
  • Precursor Ion (Q1):

    
    260.1  (Proguanil-d6) vs. 254.1 (Proguanil).
    
  • Product Ion (Q3):

    
    170.1  (4-Chlorophenylguanidine fragment).
    
    • Note: The fragment ion (

      
       170) does not contain the deuterated isopropyl group; therefore, the product ion mass is identical for both analyte and IS. Specificity is achieved via the 6 Da shift in the precursor ion.
      
Experimental Protocol: Plasma Extraction

This protocol is designed for high-throughput clinical sample analysis.

  • Stock Preparation: Dissolve 1 mg Proguanil-d6 HCl in 1 mL Methanol (Free base eq. conc: ~0.87 mg/mL).

  • Working IS Solution: Dilute stock to 500 ng/mL in 50:50 Methanol:Water.

  • Sample Processing:

    • Aliquot 100 µL human plasma into a 1.5 mL tube.

    • Add 20 µL Working IS Solution (Proguanil-d6).

    • Add 300 µL Acetonitrile (Protein Precipitation).

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject 5 µL of supernatant onto the LC-MS/MS system.

LC-MS/MS Workflow Diagram

LCMS_Workflow Figure 3: LC-MS/MS MRM Transition Pathway for Proguanil-d6 Sample Plasma Sample + Proguanil-d6 (IS) LC LC Separation (C18 Column, Gradient) Sample->LC ESI ESI Source (+) Ionization LC->ESI Q1 Q1 Filter Select m/z 260.1 ESI->Q1 [M+H]+ Collision Collision Cell Fragmentation Q1->Collision Q3 Q3 Filter Select m/z 170.1 Collision->Q3 Product Ion Detector Detector Quantification Q3->Detector

Figure 3: Mass spectrometric workflow showing the selection of the deuterated precursor and specific fragment ion.

References

  • National Center for Biotechnology Information (2025). Proguanil - PubChem Compound Summary. Retrieved from [Link]

  • Pingale, S. G., et al. (2025). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma. ResearchGate. Retrieved from [Link]

  • Lindegardh, N., et al. (2005). Automated solid-phase extraction and liquid chromatographic–tandem mass spectrometric method for the determination of proguanil and its metabolites. Journal of Chromatography B. Retrieved from [Link]

  • Curd, F. H. S., & Rose, F. L. (1946).Synthetic Antimalarials. Part X. Some Aryl-diguanide Derivatives. Journal of the Chemical Society.

Sources

Technical Monograph: Synthesis and Isotopic Purity of Proguanil-D6 (isopropyl-d6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proguanil-D6 (1-(4-chlorophenyl)-5-(isopropyl-d6)-biguanide) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantitation of Proguanil and its active metabolite, Cycloguanil, in biological matrices. Its utility is defined by its retention of the isotopic label during the CYP2C19-mediated oxidative cyclization to Cycloguanil, enabling simultaneous tracking of parent and metabolite in DMPK studies.

This guide details a high-yield, chemically economical synthesis route designed to maximize the incorporation of the limiting reagent (Isopropylamine-d6). It further establishes a rigorous validation protocol for isotopic purity (


 atom % D) using high-resolution mass spectrometry (HRMS).

Strategic Utility & Molecular Design

The Metabolic Stability of the Label

The primary challenge in designing internal standards for biguanides is preventing "label loss" during metabolism.[1] Proguanil is a prodrug; its efficacy depends on cyclization to Cycloguanil (a dihydrotriazine).[1][2]

  • Metabolic Pathway: CYP2C19 abstracts hydrogen from the isopropyl methine and the chlorophenyl ring to close the ring.[1]

  • Label Positioning: By placing the deuterium atoms on the two methyl groups of the isopropyl chain (

    
    ), the label is located distal to the reaction center.
    
  • Result: The D6 label is chemically inert during the metabolic transition, meaning Proguanil-D6 metabolizes into Cycloguanil-D6 . This allows a single internal standard to potentially normalize extraction efficiency for both species.[1]

Pathway Visualization

The following diagram illustrates the retention of the D6 label during the bioactivation pathway.

ProguanilMetabolism cluster_legend Label Integrity Proguanil Proguanil-D6 (Parent Drug) Label: Isopropyl-d6 Intermediate CYP2C19 Oxidative Activation Proguanil->Intermediate Hepatic Metabolism Cycloguanil Cycloguanil-D6 (Active Metabolite) Label RETAINED Intermediate->Cycloguanil Cyclization (-2H) Desc The hexadeutero-isopropyl group remains intact during ring closure.

Figure 1: Metabolic pathway showing the retention of the deuterium label (D6) during the conversion of Proguanil to Cycloguanil.

Retrosynthetic Analysis

To synthesize Proguanil-D6 efficiently, we must account for the high cost of the deuterated precursor. Unlike industrial synthesis where the amine is used in excess, this protocol treats the labeled amine as the limiting reagent.

Target Molecule: Proguanil-D6 Hydrochloride Key Disconnection: Biguanide formation via nucleophilic addition.[1] Precursors:

  • Reagent A (Electrophile):

    
    -Chlorophenyldicyandiamide (
    
    
    
    -Cl-Ph-DCD).[1][3]
  • Reagent B (Nucleophile): Isopropylamine-d6 (1,1,1,3,3,3-hexadeutero-2-aminopropane).

Reaction Scheme:



Detailed Synthesis Protocol

Materials & Reagents
ReagentEquiv.RolePurity Requirement
Isopropylamine-d6 HCl1.0Limiting Reagent

atom % D

-Chlorophenyldicyandiamide
1.2Electrophile

(Chemical)
n-ButanolSolventReaction MediumAnhydrous
Ethyl AcetateSolventWash/Recryst.[1][4]ACS Grade
Ethanol (Absolute)SolventRecrystallizationACS Grade
Step-by-Step Methodology
Step 1: Precursor Activation
  • Charge: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Isopropylamine-d6 HCl (1.0 eq) .

  • Solvent: Add n-Butanol (10 mL per gram of amine).

  • Base (Optional but recommended): If starting with the amine salt, add 1.0 eq of Sodium Methoxide to liberate the free amine in situ, or use the amine HCl directly if high temperature reflux is used (the salt will dissociate in equilibrium).[1] Recommendation: Use the free base form if available, or generate in situ to improve nucleophilicity.

Step 2: Coupling Reaction[1]
  • Add

    
    -Chlorophenyldicyandiamide (1.2 eq) . Note: The excess ensures the expensive deuterated amine is fully consumed.
    
  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere.
    
  • Monitor: Maintain reflux for 4–6 hours. Monitor via TLC (Mobile Phase: CHCl3:MeOH 9:1) or LC-MS until the Isopropylamine-d6 peak disappears.[1]

Step 3: Isolation & Workup[1]
  • Cooling: Cool the reaction mixture to room temperature, then to

    
     in an ice bath.
    
  • Filtration: The crude Proguanil-D6 Hydrochloride often precipitates upon cooling.[1] Filter the solid.[1]

  • Wash: Wash the filter cake with cold Ethyl Acetate to remove unreacted

    
    -chlorophenyldicyandiamide and impurities (specifically Impurity A: 1-cyano-3-isopropylguanidine).
    
Step 4: Purification (Recrystallization)[1]
  • Dissolve the crude solid in a minimum amount of boiling Ethanol .[1]

  • Add hot water dropwise until slight turbidity is observed.

  • Allow to cool slowly to room temperature, then refrigerate overnight.

  • Filter the white crystalline solid and dry under vacuum at

    
    .
    
Synthesis Workflow Diagram

SynthesisWorkflow ReagentA Isopropylamine-d6 (Limiting Reagent) Reaction Reflux in n-Butanol 117°C, 6 Hours ReagentA->Reaction ReagentB p-Chlorophenyldicyandiamide (1.2 eq Excess) ReagentB->Reaction Quench Cool to 0°C Precipitation Reaction->Quench Filter Filtration & EtOAc Wash (Removes excess DCD) Quench->Filter Recryst Recrystallization (EtOH / H2O) Filter->Recryst Final Proguanil-D6 HCl >99% Isotopic Purity Recryst->Final

Figure 2: Optimized synthesis workflow prioritizing the yield of the deuterated starting material.

Isotopic Purity & Validation

Chemical purity (


) is insufficient for an internal standard; isotopic purity  is paramount to prevent "crosstalk" (contribution of the labeled standard to the analyte's signal).[1]
Analytical Method: LC-HRMS
  • Instrument: Q-TOF or Orbitrap MS.[1]

  • Mode: ESI Positive (

    
    ).[1][4]
    
  • Target Ions:

    • Proguanil-D0 (Native):

      
      [1]
      
    • Proguanil-D6 (Labeled):

      
      [1]
      
Calculation of Isotopic Enrichment

To validate the standard, you must calculate the ratio of the D6 peak to the D0–D5 peaks.

Formula:


[1]

Where


 is the peak intensity (area).

Acceptance Criteria:

  • D0 Contribution:

    
     (Critical to avoid false positives in patient samples).
    
  • D6 Enrichment:

    
    .[1][3][5]
    
Handling "Isotopic Clustering"

Due to the natural abundance of


 (

) and

(

), the mass spectrum will show a complex cluster.[1]
  • The Chlorine Effect: Proguanil contains one Chlorine atom.[1] You will see an M+2 peak (

    
    ) naturally.[1]
    
  • Validation Rule: Ensure you are monitoring the monoisotopic mass of the D6 species (

    
    ) versus the monoisotopic mass of the D0 species. Do not confuse the 
    
    
    
    isotope of the D5 impurity with the D6 peak.[1]

Handling & Stability

  • Storage:

    
    , desiccated. Biguanides are hygroscopic.[1]
    
  • Solution Stability: Stable in Methanol/Water (50:[1]50) for 3 months at

    
    .[1]
    
  • Acidity: Proguanil is basic; ensure LC mobile phases are buffered (e.g., Formic Acid 0.1%) to prevent peak tailing.[1]

References

  • PubChem. (n.d.).[1] Proguanil | C11H16ClN5.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • DrugBank Online. (n.d.).[1] Proguanil: Uses, Interactions, Mechanism of Action. Retrieved October 26, 2023, from [Link]

  • Helsby, N. A., et al. (1990).[1] The pharmacokinetics and activation of proguanil in man: consequences of polymorphic oxidation. British Journal of Clinical Pharmacology. (Establishes the metabolic pathway to Cycloguanil).

  • BenchChem. (2025).[1] The Active Metabolite of Proguanil: A Comprehensive Technical Guide. (Detailed metabolic mechanism).

Sources

Physical and chemical properties of Proguanil D6.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on Proguanil-D6, designed for researchers and bioanalytical scientists.

Physicochemical Characterization and Bioanalytical Applications[1]

Executive Summary

Proguanil-D6 (Proguanil-isopropyl-d6) is the stable isotope-labeled analog of the prophylactic antimalarial drug Proguanil. It functions primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. By incorporating six deuterium atoms into the isopropyl moiety, Proguanil-D6 retains the chromatographic behavior of the parent drug while providing a distinct mass shift (+6 Da), enabling precise compensation for matrix effects, extraction efficiency, and ionization variability in complex biological matrices (plasma, serum, urine).

Physicochemical Profile
2.1 Chemical Identity & Structure

Proguanil-D6 is chemically distinct due to the hexadeuterated isopropyl group. This isotopic labeling is strategic; it is placed on a metabolically stable position relative to the primary biguanide core, although it is lost during specific mass spectrometric fragmentation pathways (see Section 3.2).

PropertyData
Chemical Name

-(4-chlorophenyl)-N'-(1-methylethyl-

)-imidodicarbonimidic diamide
CAS Number Variable by salt form (Free base often unlisted; Parent: 500-92-5)
Molecular Formula

(Free Base)
Molecular Weight 259.77 g/mol (Free Base) / 296.24 g/mol (HCl Salt)
Isotopic Purity Typically

deuterated forms
Appearance White to off-white crystalline solid
Solubility DMSO (

mg/mL), Methanol, Ethanol.[1][2] Sparingly soluble in water.
pKa ~10.4 (Basic, similar to parent)
LogP ~2.5 (Lipophilic, similar to parent)
2.2 Stability & Storage
  • Solid State: Stable for >2 years at -20°C. Hygroscopic; store in a desiccator.

  • Solution State: Stock solutions (1 mg/mL in DMSO/MeOH) are stable for 6 months at -80°C. Working solutions in aqueous buffers should be prepared fresh daily due to potential hydrolysis of the biguanide chain over extended periods at ambient temperature.

Bioanalytical Methodology (LC-MS/MS)[2][5][6]

This section details a self-validating protocol for using Proguanil-D6 as an internal standard. The methodology relies on the Deuterium Isotope Effect being negligible for chromatography (co-elution) but significant for mass detection.

3.1 Mechanistic Fragmentation & MRM Transitions

Understanding the fragmentation pathway is critical for method development. Proguanil-D6 follows a specific dissociation pattern in Positive Electrospray Ionization (+ESI).

  • Precursor Ion: The protonated molecule

    
     forms at m/z 260.2 .
    
  • Primary Fragmentation: The collision-induced dissociation (CID) typically cleaves the isopropyl-amine bond.

  • Critical Observation: Because the

    
     label is located on the isopropyl group, and the major fragment (4-chlorophenylguanidine) loses this group, the product ion for Proguanil-D6 is often identical  to the parent drug's product ion (m/z 170.1).
    
    • Note: Some methods may monitor the retained isopropyl fragment (m/z 49 for D6 vs m/z 43 for parent), but the high-mass fragment (170) usually offers better signal-to-noise.

Visualizing the Fragmentation Logic:

ProguanilFragmentation cluster_legend MRM Logic Parent Proguanil-D6 (Precursor) [M+H]+ = 260.2 Transition Collision Cell (CID Energy) Parent->Transition Product Product Ion (4-Cl-phenylguanidine) m/z = 170.1 Transition->Product Major Pathway NeutralLoss Neutral Loss Isopropyl-d6 amine (Contains Label) Transition->NeutralLoss Label Lost Description Since the d6-label is on the lost isopropyl group, the product ion (170.1) is identical to the non-labeled drug. Quantification relies on the unique Precursor (260 vs 254).

Figure 1: Fragmentation pathway of Proguanil-D6 illustrating the loss of the deuterated moiety.

3.2 Experimental Protocol: Plasma Extraction

Reagents:

  • IS Working Solution: 500 ng/mL Proguanil-D6 in Acetonitrile.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

  • Aliquot: Transfer 50

    
    L of plasma sample into a 1.5 mL Eppendorf tube.
    
  • IS Addition: Add 200

    
    L of IS Working Solution  (Proguanil-D6 in ACN).
    
    • Why: This simultaneously spikes the IS and precipitates plasma proteins (1:4 ratio).

  • Vortex: Mix vigorously for 30 seconds to ensure complete precipitation.

  • Centrifugation: Spin at 10,000

    
     g for 10 minutes at 4°C.
    
  • Supernatant Transfer: Transfer 100

    
    L of the clear supernatant to an autosampler vial.
    
  • Dilution (Optional): Dilute 1:1 with Mobile Phase A to improve peak shape (reduces solvent strength mismatch).

3.3 LC-MS/MS Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),

mm, 3.5

m
Flow Rate 0.4 mL/min
Injection Vol 5 - 10

L
Gradient Isocratic (40% B) or Gradient (10% B to 90% B over 3 min)
Ionization ESI Positive Mode
MRM (Parent)

MRM (IS - D6)

(Quantifier)
Mechanistic Insights & Troubleshooting
4.1 The "Cross-Talk" Risk

Because Proguanil-D6 and native Proguanil share the same product ion (m/z 170), chromatographic separation is not strictly required for mass discrimination (since precursors differ by 6 Da), but it is good practice.

  • Risk: If the D6 standard contains traces of D0 (non-labeled) impurity, it will contribute to the analyte signal.

  • Mitigation: Ensure Isotopic Purity is

    
    . A blank sample containing only IS should show no signal in the 254 channel.
    
4.2 Matrix Effect Compensation

Proguanil is a basic compound (pKa ~10.4) and can suffer from severe tailing on silanol-active columns or suppression by phospholipids in plasma.

  • Role of D6: As a structural analog, Proguanil-D6 co-elutes exactly with Proguanil. Any ion suppression caused by co-eluting phospholipids at that specific retention time affects both the drug and the IS equally. The ratio (Area Drug / Area IS) remains constant, validating the accuracy of the method.

Bioanalytical Workflow Diagram:

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) Spike Add Internal Standard (Proguanil-D6) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject Supernatant Data Data Analysis Ratio: Area(254) / Area(260) Inject->Data

Figure 2: Optimized bioanalytical workflow for Proguanil quantification using D6-IS.

References
  • National Center for Biotechnology Information. (n.d.). Proguanil Hydrochloride (CID 9570076).[1] PubChem.[1] Retrieved from [Link]

  • Pingale, P. et al. (2009). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil and Cycloguanil in Human Plasma. Chromatographia. Retrieved from [Link]

  • Lindegardh, N. et al. (2018). Multiplex LC-MS/MS assay for simultaneous quantification of artesunate... and proguanil. Malaria Journal. Retrieved from [Link]

Sources

Key differences between Proguanil and Proguanil D6 for mass spectrometry.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Proguanil vs. Proguanil-D6 in LC-MS/MS Bioanalysis

Executive Summary This technical guide delineates the critical operational and physicochemical differences between Proguanil (the analyte) and Proguanil-D6 (the Stable Isotope Labeled Internal Standard, SIL-IS) within the context of quantitative mass spectrometry. While Proguanil serves as the primary antimalarial biguanide prodrug, Proguanil-D6 is an engineered tool designed to normalize analytical variability.

For researchers and drug development professionals, understanding the interplay between these two molecules—specifically regarding ionization kinetics , fragmentation logic , and chromatographic isotope effects —is essential for validating robust pharmacokinetic (PK) assays under FDA/EMA bioanalytical guidelines.

Part 1: Fundamental Chemical & Physical Divergence

The selection of Proguanil-D6 as an internal standard is not arbitrary; it is based on the principle of isotopic dilution. However, the introduction of six deuterium atoms alters the physicochemical properties slightly, a phenomenon known as the Deuterium Isotope Effect .

Table 1: Comparative Physicochemical Profile[1]
FeatureProguanil (Analyte)Proguanil-D6 (Internal Standard)Technical Implication
CAS Number 500-92-51189454-97-0 (HCl salt)Distinct regulatory identification.
Formula C₁₁H₁₆ClN₅C₁₁H₁₀D₆ClN₅+6 Da mass shift prevents signal overlap.
Mol. Weight ~253.73 g/mol ~259.77 g/mol Precursor ion separation in Q1.
Label Position N/AIsopropyl methyl groups (

)
Label is located on a labile group (see Fragmentation).
Lipophilicity LogP ~ 2.53LogP ~ 2.50 (Slightly lower)Critical: C-D bonds are shorter and less polarizable than C-H, reducing hydrophobic interaction with C18 columns.
pKa ~10.4 (Basic)~10.4Similar ionization efficiency in ESI+.

Part 2: Mass Spectrometry Mechanics

In a Triple Quadrupole (QqQ) system, the differentiation between Proguanil and Proguanil-D6 relies on specific Multiple Reaction Monitoring (MRM) transitions.

Ionization and Fragmentation Logic

Both compounds ionize readily in Positive Electrospray Ionization (ESI+) mode due to the basic biguanide nitrogen.

  • Proguanil Transition (254.1

    
     170.1): 
    The precursor ion (
    
    
    
    ) undergoes Collision-Induced Dissociation (CID). The primary fragment (
    
    
    170) typically corresponds to the 4-chlorophenylguanidine moiety, resulting from the loss of the isopropylamine group.
  • Proguanil-D6 Transition (260.1

    
     170.1): 
    Because the deuterium label is typically located on the isopropyl group , and the dominant fragmentation pathway involves the loss of this isopropyl group, the product ion (
    
    
    
    170) often remains unlabeled .
    • Operational Note: Since the product ions are identical (

      
       170), the specificity of the assay relies entirely on the Q1 resolution  (separating 254 from 260). A 6 Da difference is sufficient to prevent "cross-talk" provided the quadrupole isolation window is set correctly (typically 0.7 Da FWHM).
      
Diagram: Fragmentation & Detection Logic

MS_Logic cluster_0 Q1: Precursor Selection cluster_1 Q2: Collision Cell (CID) cluster_2 Q3: Product Ion Filtering P_Prec Proguanil [M+H]+ = 254.1 CID Fragmentation (Loss of Isopropyl Group) P_Prec->CID Select 254.1 D6_Prec Proguanil-D6 [M+H]+ = 260.1 D6_Prec->CID Select 260.1 Prod Common Fragment (4-chlorophenylguanidine) m/z = 170.1 CID->Prod Cleavage of Isopropyl-amine Detector Detector (Counts) Prod->Detector Quantification

Caption: MS/MS workflow showing the parallel processing of Analyte and IS. Note the convergence on a common product ion, necessitating strict Q1 isolation.

Part 3: Chromatographic Dynamics & The Deuterium Effect

A common misconception is that an SIL-IS co-elutes perfectly with the analyte. In high-efficiency Reverse Phase Chromatography (RPC), this is often false.

  • The Mechanism: Deuterium (

    
    H) has a smaller molar volume and lower polarizability than Protium (
    
    
    
    H). This reduces the strength of Van der Waals forces between the Proguanil-D6 molecule and the C18 stationary phase.
  • The Result: Proguanil-D6 often elutes slightly earlier (0.05 – 0.2 minutes) than native Proguanil.

  • The Risk: If the matrix effect (ion suppression from phospholipids) varies sharply across that narrow time window, the IS may not perfectly compensate for the suppression experienced by the analyte.

    • Mitigation: Use a gradient that is shallow enough to separate interferences but steep enough to minimize the peak width, keeping the Analyte and IS within the same suppression "zone."

Part 4: Validated Experimental Protocol

This protocol is designed for the simultaneous quantification of Proguanil in human plasma, using Proguanil-D6 to correct for extraction efficiency and matrix effects.

Reagents & Preparation
  • Stock Solutions: Prepare Proguanil and Proguanil-D6 at 1 mg/mL in Methanol.

  • Working IS Solution: Dilute Proguanil-D6 to ~500 ng/mL in 50% Methanol.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

This method is chosen for high throughput and recovery.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (Proguanil-D6). Vortex gently (5 sec).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why: ACN precipitates plasma proteins; Formic acid disrupts drug-protein binding.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA).

    • Why: Diluting the organic supernatant with aqueous buffer prevents "solvent effect" (peak broadening) upon injection.

LC-MS/MS Parameters
ParameterSettingRationale
Column C18 (e.g., Kinetex 2.6µm, 50 x 2.1mm)Standard RP stationary phase for polar/basic drugs.
Mobile Phase A 2 mM Ammonium Formate + 0.1% Formic AcidBuffer controls pH (~3.5) for consistent ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.4 - 0.6 mL/minOptimal linear velocity for ESI efficiency.
Gradient 0-0.5 min: 10% B 0.5-2.5 min: 10% -> 90% B 2.5-3.5 min: 90% B (Wash) 3.6-5.0 min: 10% B (Re-equilibrate)Rapid elution while removing phospholipids during the wash.
Injection Vol 2 - 5 µLLow volume prevents column overload.
Workflow Diagram

Protocol_Workflow start Plasma Sample (50 µL) step1 Add Internal Standard (Proguanil-D6) start->step1 step2 Protein Precipitation (Add 200 µL ACN + 0.1% FA) step1->step2 Vortex step3 Centrifuge (14,000g, 10 min, 4°C) step2->step3 step4 Supernatant Dilution (1:1 with Mobile Phase A) step3->step4 Remove Proteins lcms LC-MS/MS Injection (Monitor 254->170 & 260->170) step4->lcms

Caption: Step-by-step bioanalytical workflow from plasma sample to MS detection.

Part 5: References

  • Pingale, S. G., et al. (2025).[1][2] Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. ResearchGate. Link

  • Cayman Chemical. (2025). Proguanil (Chlorguanide) Product Information and Physical Properties. Cayman Chemical.[3] Link

  • BenchChem Technical Support. (2025). Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds. BenchChem. Link

  • Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters. Link

  • Simson Pharma. (2025). Proguanil-D6 Hydrochloride Reference Standard. Simson Pharma. Link

Sources

Technical Whitepaper: Sourcing and Application of Proguanil-D6 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the sourcing, chemical properties, and bioanalytical application of Proguanil-d6 , a critical deuterated internal standard for antimalarial drug development.

Executive Summary

Proguanil-d6 (N-(4-chlorophenyl)-N'-(1-methylethyl-d6)-imidodicarbonimidic diamide) is the stable isotopologue of the antimalarial prodrug Proguanil. It serves as the gold-standard Internal Standard (IS) for LC-MS/MS quantification of Proguanil in biological matrices (plasma, urine, DBS).

By incorporating six deuterium atoms on the isopropyl chain, Proguanil-d6 provides a mass shift of +6 Da relative to the analyte. This shift is sufficient to eliminate cross-talk from the natural isotopic envelope of Proguanil (M+0 to M+4), ensuring high-precision quantification during pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Chemical Identity & Specifications

Before sourcing, researchers must verify the structural integrity and isotopic enrichment of the standard to prevent "unlabeled" contribution to the analyte signal.

FeatureSpecification
Chemical Name Proguanil-d6 Hydrochloride
Synonyms Chlorguanide-d6; 1-(4-Chlorophenyl)-5-(isopropyl-d6)biguanide
CAS Number N/A (Unlabeled Parent: 500-92-5)
Molecular Formula C₁₁H₁₀D₆ClN₅[1] · HCl
Molecular Weight ~296.24 g/mol (HCl salt) / ~259.77 g/mol (Free Base)
Isotopic Purity ≥ 99% deuterated forms (d1-d6); ≤ 1% d0 (Critical for IS)
Chemical Purity ≥ 98%
Solubility Soluble in DMSO (>10 mg/mL), Methanol, and Water (slightly)
Appearance White to off-white solid

Commercial Supply Landscape

The supply chain for Proguanil-d6 is specialized, dominated by providers of stable isotopes and custom synthesis houses.[2] Unlike common reagents, it is rarely in stock at generalist distributors (e.g., VWR, Fisher) without a lead time.

Primary Validated Suppliers
SupplierCatalog #Pack SizesRegionNotes
Toronto Research Chemicals (TRC) P468002 1mg, 5mg, 10mgCanada/GlobalThe primary source for many contract research organizations (CROs). High batch consistency.
TLC Pharmaceutical Standards P-468002 1mg - 100mgCanada/GlobalOften offers competitive pricing for bulk (>10mg) orders.
MedChemExpress (MCE) HY-B0806S 1mg, 5mgUSA/GlobalGood availability for smaller R&D packs; often ships same-day in US.
Simson Pharma P200014 CustomIndia/GlobalSuitable for larger scale synthesis requests or GMP-like requirements.
Alsachim InquireCustomEuropeSpecializes in difficult-to-find isotopes; may require custom synthesis quote.
Sourcing Decision Matrix

The following logic flow guides the selection of the appropriate grade and supplier based on the assay stage.

SourcingMatrix Start Select Application Discovery Early Discovery / R&D Start->Discovery GLP GLP / Clinical Validation Start->GLP TRC TRC / TLC Standards (High Purity, CoA provided) Discovery->TRC Method Dev MCE MedChemExpress (Fast Ship, Small Pack) Discovery->MCE Speed Priority GLP->TRC Req. Full CoA & H-NMR Custom Custom Synthesis (Simson / Alsachim) GLP->Custom Large Batch (>100mg)

Figure 1: Decision matrix for sourcing Proguanil-d6 based on research phase and regulatory requirements.

Validated Bioanalytical Protocol (LC-MS/MS)

This protocol describes a robust method for quantifying Proguanil in human plasma using Proguanil-d6 as the internal standard. It is designed to minimize matrix effects and ensure linearity from 1–1000 ng/mL.

A. Reagent Preparation
  • Stock Solution (IS): Dissolve 1 mg Proguanil-d6 in 1 mL DMSO to yield 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Stock to 50 ng/mL in Acetonitrile (ACN). This solution serves as both the Internal Standard spike and the protein precipitation agent.

B. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (or calibrator) into a 96-well plate.

  • Add 200 µL of Working IS Solution (50 ng/mL Proguanil-d6 in ACN).

  • Vortex aggressively for 2 minutes to precipitate proteins.

  • Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Dilute with 100 µL of water (Milli-Q) to match initial mobile phase conditions.

C. LC-MS/MS Parameters
  • Column: Waters XSelect HSS T3 C18 (2.1 x 50 mm, 2.5 µm) or Thermo HyPURITY Advance.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

D. Mass Spectrometry (MRM Transitions)

Proguanil-d6 is detected in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
Proguanil (Unlabeled) 254.1 m/z170.1 m/z25Loss of Isopropyl-amine
Proguanil-d6 (IS) 260.1 m/z 170.1 m/z 25Loss of Isopropyl-d6-amine

Critical Note on Selectivity: The primary fragmentation of Proguanil involves the loss of the isopropylamine group.

  • Unlabeled: 254 (Parent) → Loss of Isopropyl (59) + NH → 170 (Chlorophenylguanidine core).

  • Labeled (d6): 260 (Parent) → Loss of Isopropyl-d6 (65) + NH → 170 (Chlorophenylguanidine core).

  • Result: The product ion (170.1) is the same for both analyte and IS. Specificity relies entirely on the Q1 resolution (254 vs 260). Ensure your quadrupole resolution is set to "Unit" or tighter (0.7 FWHM) to prevent crosstalk.

Experimental Workflow Visualization

The following diagram illustrates the critical path for sample processing and data acquisition.

Workflow Sample Plasma Sample (50 µL) Spike Add IS + Precipitant (200 µL ACN + Proguanil-d6) Sample->Spike Vortex Vortex & Centrifuge (4000 rpm, 10 min) Spike->Vortex Supernatant Supernatant Transfer (Dilute 1:1 with H2O) Vortex->Supernatant LC LC Separation (C18, Gradient) Supernatant->LC MS MS/MS Detection (Q1: 260.1 -> Q3: 170.1) LC->MS

Figure 2: Step-by-step bioanalytical workflow for Proguanil quantification.

Stability and Handling

  • Storage: Powder form is stable for >2 years at -20°C under desiccated conditions.

  • Solution Stability: Stock solutions in DMSO are stable for 6 months at -20°C. Working solutions in Acetonitrile should be prepared weekly to prevent degradation or evaporation concentration effects.

  • Light Sensitivity: Proguanil is sensitive to UV light; use amber glass vials for all storage and autosampler steps.

References

  • Toronto Research Chemicals. Proguanil-d6 Hydrochloride Product Page. Retrieved from

  • MedChemExpress. Proguanil-d6 Datasheet. Retrieved from

  • Pingale, S. et al. (2009). Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil and its Active Metabolite. ResearchGate. Retrieved from

  • Pfaffendorf, C. et al. (2025).[3] Multiplex LC–MS/MS assay for simultaneous quantification of artesunate... and proguanil. Malaria Journal. Retrieved from

  • PubChem. Proguanil Hydrochloride Compound Summary. Retrieved from

Sources

Proguanil D6 certificate of analysis interpretation.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the reliability of pharmacokinetic (PK) data hinges on the quality of the Internal Standard (IS). Proguanil-D6 (Proguanil-d6 Hydrochloride) is the stable isotopically labeled (SIL) analogue of the antimalarial drug Proguanil.[1][2] It is used to normalize variations in extraction recovery, transfer losses, and matrix effects (ionization suppression/enhancement).[2]

This guide provides a technical framework for interpreting the Certificate of Analysis (CoA) for Proguanil-D6. Unlike a standard reagent CoA, a SIL-IS CoA requires a dual-purity assessment: Chemical Purity (to ensure accurate weighing) and Isotopic Purity (to prevent signal interference).[1][2]

Identity and Structural Verification

Before analyzing purity, the CoA must validate the structural identity. For Proguanil-D6, the deuterium labeling typically occurs on the isopropyl group to ensure metabolic stability and sufficient mass shift (+6 Da).

ParameterSpecificationTechnical Insight
Compound Name Proguanil-d6 HydrochlorideThe salt form (HCl) is critical for solubility and stability.[1][2]
CAS Number 500-92-5 (unlabeled)Note: CoAs often list the CAS of the unlabeled parent or a specific labeled CAS (e.g., NA for custom synthesis).[1][2] Verify the chemical name explicitly.
Chemical Formula C₁₁H₁₀D₆ClN₅[1][2] · HClThe "D6" indicates the substitution of 6 hydrogen atoms with deuterium.
Molecular Weight ~296.23 g/mol (HCl salt)The mass shift (+6.037 Da) separates the IS from the analyte (Proguanil, MW 290.19) in the mass spectrometer.

Critical Check: Ensure the labeling position (isopropyl-d6) is chemically stable. Deuterium on exchangeable positions (e.g., -NH or -OH) can exchange with solvent protons (H/D exchange), causing the IS signal to "disappear" and appear as the analyte, ruining the assay.

Purity Assessment: The Dual-Purity Paradigm

The most common error in using SIL-IS is treating "Purity" as a single number.[1] You must distinguish between Chromatographic Purity and Isotopic Enrichment .[1][2]

A. Chemical (Chromatographic) Purity
  • Method: HPLC-UV or LC-MS.[1][2]

  • Definition: The percentage of the material that is chemically Proguanil (regardless of isotope).

  • Impact: Low chemical purity introduces unknown contaminants that may cause matrix effects or compete for ionization.[1][2]

  • Threshold: Typically >98%.[1][2]

B. Isotopic Purity (Enrichment)
  • Method: High-Resolution Mass Spectrometry (HRMS) or NMR.[1][2]

  • Definition: The distribution of isotopologues (D0, D1, D2... D6).

  • The "D0" Hazard: The most critical value on the CoA is the percentage of D0 (Unlabeled Proguanil) . Even a trace amount of D0 in your IS will co-elute with your analyte and trigger the detector at the analyte's mass transition, creating a false positive .

Table 1: Interpreting Isotopic Distribution

IsotopologueMass (approx)Ideal CoA ValueConsequence of Failure
D6 (Target) M+6>98%High signal for IS channel.
D5/D4 M+5, M+4<2%Broadens IS peak; usually acceptable.[1][2]
D0 (Unlabeled) M+0<0.1% CRITICAL: Contributes to Analyte Signal (Interference).[1][2][3]

Protocol: Calculating the "Cross-Talk" Interference

Do not assume the IS is "clean" just because the CoA says "99% Isotopic Purity." You must calculate if the residual D0 will interfere with your Lower Limit of Quantification (LLOQ).

Step-by-Step Validation:

  • Identify D0 Content: Check the CoA for "% D0" or "Unlabeled Content."[3]

  • Calculate IS Concentration: Determine your working IS concentration (e.g., 500 ng/mL).

  • Estimate Interference:

    
    
    
  • Compare to LLOQ:

    • FDA/EMA Guideline: Interference must be < 20% of the LLOQ response .

Example:

  • IS Working Conc: 1000 ng/mL

  • CoA D0 Content: 0.1%

  • Interference:

    
    [1][2]
    
  • Assay LLOQ: 2 ng/mL

  • Result: The interference (1 ng/mL) is 50% of the LLOQ. FAIL.

  • Action: You must lower the IS concentration or purchase a higher purity batch.

Protocol: Stock Solution Preparation

When preparing the Master Stock Solution, you must correct for the salt form and chemical purity to achieve an accurate free-base concentration.

Formula:


[1][2]

Where:

  • Salt Correction Factor (SCF):

    
    
    
    • Proguanil Free Base (D6): ~259.77[1][2]

    • Proguanil HCl (D6): ~296.23[1][2]

    • 
      [1][2]
      
  • Purity (chem): Decimal value from CoA (e.g., 0.98).

Visualization of Workflows

Diagram 1: The "Cross-Talk" Decision Logic

This workflow illustrates how to decide if a Proguanil-D6 batch is suitable based on the CoA's isotopic distribution.

IS_Validation Start Start: Review Proguanil-D6 CoA Check_D0 Check % D0 (Unlabeled) Content Start->Check_D0 Calc_Interference Calculate Potential Interference: (IS Conc × %D0) Check_D0->Calc_Interference Compare_LLOQ Compare to Assay LLOQ Calc_Interference->Compare_LLOQ Decision Is Interference > 20% of LLOQ? Compare_LLOQ->Decision Pass PASS: Proceed to Stock Prep Decision->Pass No (<20%) Fail FAIL: Action Required Decision->Fail Yes (>20%) Action 1. Dilute IS Working Conc 2. Source Higher Grade IS Fail->Action

Caption: Logic flow for validating Isotopic Purity against Assay Sensitivity (LLOQ).

Diagram 2: Stock Preparation Calculation

This diagram visualizes the correction factors required when weighing the reference standard.

Stock_Prep Weighing Weigh Solid Proguanil-D6 HCl Correction1 Apply Chemical Purity (e.g., 99.5%) Weighing->Correction1 Corrects Mass Correction2 Apply Salt Correction (MW Free Base / MW Salt) Factor ≈ 0.877 Correction1->Correction2 Corrects Form Final True Free-Base Concentration Correction2->Final Result

Caption: Step-by-step correction logic for preparing accurate Master Stock Solutions.

References

  • Food and Drug Administration (FDA). (2018).[1][2][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Berg, T., & Strand, D. H. (2011).[1][2] Isotope dilution effects in LC-MS/MS bioanalysis. Journal of Chromatography B. (Contextual grounding on isotopic interference mechanisms).

  • Cayman Chemical. (n.d.).[1][2] Proguanil-d6 (hydrochloride) Product Information. (Representative source for commercial CoA specifications).

Sources

Methodological & Application

High-Sensitivity Quantitation of Proguanil in Human Plasma via LC-MS/MS using Proguanil-D6 Internal Standard

[1]

Introduction

Proguanil is a biguanide prodrug widely used for the prophylaxis and treatment of malaria. In vivo, it is metabolized by CYP2C19 to its active triazine metabolite, cycloguanil, which inhibits plasmodial dihydrofolate reductase [1]. Because proguanil exhibits variable pharmacokinetics due to CYP2C19 polymorphisms, accurate quantification in plasma is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Why Proguanil-D6?

While structural analogs (e.g., chloroguanide-like compounds) have been used historically, they often fail to compensate for matrix effects (ion suppression/enhancement) in electrospray ionization (ESI).[1] Proguanil-D6 , deuterated at the isopropyl moiety, co-elutes with the analyte, experiencing the exact same ionization environment. This provides a self-validating system where the IS corrects for extraction variability and matrix-induced signal suppression in real-time [2].[1]

Materials and Reagents

  • Analyte: Proguanil Hydrochloride (Purity > 98%).[1][2]

  • Internal Standard: Proguanil-D6 Hydrochloride (Isopropyl-D6, Isotopic purity > 99%).[1]

  • Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Formate.[1]

Experimental Protocol

Stock and Working Solutions[2][3]

Causality: We prepare stocks in methanol to ensure solubility, but working solutions are diluted in a water-organic mix to prevent solvent shock (precipitation) when spiking into plasma.[1]

  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of Proguanil and Proguanil-D6 in 1.0 mL of Methanol. Store at -20°C.

  • Working Standard (WS): Serially dilute Proguanil stock with 50:50 Methanol:Water to generate calibration spikes (e.g., 10, 50, 200, ... 5000 ng/mL).

  • Internal Standard Working Solution (ISWS): Dilute Proguanil-D6 stock to 200 ng/mL in Acetonitrile.

    • Note: The IS is prepared in 100% ACN because this solution also serves as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for this protocol due to the high recovery of biguanides in organic solvents and the ability of the D6-IS to correct for the "dirtier" extract associated with PPT.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike (Calibrators/QCs): Add 10 µL of Working Standard (WS) to calibration samples. Add 10 µL of 50:50 solvent to blanks.

  • Precipitation: Add 200 µL of ISWS (Proguanil-D6 in ACN) to all samples (except double blanks).

    • Mechanism:[1][3][4][5] The 1:4 ratio of plasma to ACN ensures >98% protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.

    • Why dilute? Injecting pure ACN can cause poor peak shape (solvent effects) on reverse-phase columns.[1] Diluting with aqueous buffer refocuses the analyte at the column head.

LC-MS/MS Conditions[1][3][7][8]

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.

Chromatography (LC):

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XBridge BEH C18.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Load)[1]

    • 0.5 - 2.5 min: 10% -> 90% B (Elute)[1]

    • 2.5 - 3.5 min: 90% B (Wash)[1]

    • 3.5 - 3.6 min: 90% -> 10% B (Re-equilibrate)[1]

    • 3.6 - 5.0 min: 10% B[1]

Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[6]

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

MRM Transitions (Quantification Table):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
Proguanil 254.1170.15025Quantifier
Proguanil 254.1128.15035Qualifier
Proguanil-D6 260.1170.15025IS Quantifier

Technical Insight on Transitions: Proguanil (MW ~253.7) forms a

1Crucial Note:

1

Workflow Visualization

The following diagram illustrates the critical path for sample processing and data acquisition.

Proguanil_Workflowcluster_0Sample Preparation (PPT)cluster_1LC-MS/MS AnalysisPlasmaHuman Plasma Sample(50 µL)SpikeAdd IS (Proguanil-D6)in ACN (200 µL)Plasma->SpikeVortexVortex & Centrifuge(15,000g, 10 min)Spike->VortexSupernatantCollect SupernatantVortex->SupernatantDilutionDilute 1:1 with0.1% Formic AcidSupernatant->DilutionInjectionInject 5 µLDilution->InjectionSeparationLC Separation(Kinetex C18)Injection->SeparationIonizationESI+ IonizationSeparation->IonizationQ1_FilterQ1 FilterPG: 254.1 | PG-D6: 260.1Ionization->Q1_FilterCollisionCollision Cell (CID)Loss of Isopropyl GroupQ1_Filter->CollisionQ3_FilterQ3 FilterProduct: 170.1Collision->Q3_FilterDetectionDetectorCalculate Area RatioQ3_Filter->Detection

Caption: Analytical workflow for Proguanil quantification showing Protein Precipitation (PPT) and MRM transition logic.

Validation & Performance Metrics

To ensure this protocol meets regulatory standards (FDA/EMA), the following parameters must be validated:

Linearity and Sensitivity[9]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    weighting.
  • Acceptance:

    
    .[5]
    
Matrix Effect (ME) & Recovery

The use of Proguanil-D6 is the primary defense against Matrix Effects.

  • Calculation: Compare the peak area of Proguanil spiked into extracted blank plasma vs. Proguanil in pure solvent.

  • IS Normalization: The "IS-Normalized Matrix Factor" should be close to 1.0 (0.85 - 1.15), proving that the D6 isotope compensates for any suppression observed [4].[1]

Precision and Accuracy[6][9]
  • Intra-day: CV < 15% (20% at LLOQ).[1]

  • Inter-day: CV < 15%.

  • Accuracy: Mean concentration within ±15% of nominal.

Expert Troubleshooting & Insights

Issue: High Backpressure or Column Clogging [1]

  • Cause: Incomplete protein removal or precipitating salts in the LC lines.

  • Fix: Ensure the centrifugation step is sufficient (minimum 15,000 x g). If using a 96-well plate, consider using a filter plate (0.2 µm) after precipitation instead of just aspirating supernatant.[1]

Issue: Carryover

  • Cause: Proguanil is basic and can stick to silica silanols or the injector needle.

  • Fix: Use a needle wash with low pH and high organic content (e.g., ACN:Water:FA 50:50:1). Ensure the column re-equilibration phase is long enough.

Issue: IS Signal Variation

  • Cause: If the IS signal varies significantly between samples, it indicates inconsistent extraction or severe matrix suppression.

  • Fix: Check the pipetting of the ISWS. If suppression is the cause, switch to a "cleaner" extraction method like Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away phospholipids [5].[1]

References

  • Helsby, N. A., et al. (1990). "The pharmacokinetics and activation of proguanil in man: consequences of variability in drug metabolism." British Journal of Clinical Pharmacology. Link

  • Jemal, M. (2000). "High-throughput quantitative bioanalysis by LC/MS/MS." Biomedical Chromatography. Link

  • Pingale, S. G., et al. (2009). "Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma." Chromatographia. Link[1]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[7] Link

  • Lindegardh, N., et al. (2005). "Automated solid-phase extraction method for the determination of proguanil and its metabolites in urine." Journal of Chromatography B. Link

Application Note: High-Performance Solid-Phase Extraction (SPE) of Proguanil from Human Plasma Using Mixed-Mode Cation Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating protocol for the extraction and quantification of Proguanil (an antimalarial biguanide) from human plasma. Unlike generic precipitation methods, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction. This approach leverages the high basicity of Proguanil (pKa ~10.6) to orthogonally separate it from neutral and acidic matrix interferences (such as phospholipids), ensuring superior column life and mass spec sensitivity. A deuterated internal standard (Proguanil-d4) is employed to normalize extraction efficiency and ionization suppression.

Strategic Rationale: The "Why" Behind the Method

Chemical Basis

To design a flawless extraction, one must understand the analyte's behavior:

  • Analyte: Proguanil (

    
    )[1][2]
    
  • Key Property: It is a Biguanide , meaning it is a strong base.

  • pKa: ~10.6 (Strongly positively charged at physiological and acidic pH).

  • LogP: ~2.53 (Moderately lipophilic).

Sorbent Selection: Why MCX over C18?

While C18 (Reversed-Phase) can retain Proguanil, it fails to selectively remove phospholipids, which are the primary cause of matrix effects in plasma LC-MS/MS.

  • The Solution: Mixed-Mode Cation Exchange (MCX) .[3]

  • Mechanism: The sorbent contains both alkyl chains (hydrophobic retention) and sulfonic acid groups (ionic retention).

  • The "Lock and Key" Strategy: We acidify the plasma to ensure Proguanil is positively charged (

    
    ). It "locks" onto the negatively charged sorbent. We can then wash with 100% organic solvent to strip away hydrophobic interferences without losing the analyte. Finally, we "unlock" it using a basic elution solvent.
    

Materials and Standards

Standards
  • Analyte: Proguanil Hydrochloride (Purity >98%).

  • Internal Standard (IS): Proguanil-d4 (Deuterium labeled).[4][5]

    • Note: Do not use structural analogs (e.g., Chloroguanide) if d4 is available. The d4 isotope co-elutes perfectly with the analyte, compensating for matrix effects at the exact moment of ionization.

Reagents
  • Loading Buffer: 2% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in water.

  • Wash Solvent 2: 100% Methanol (MeOH).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Sorbent: 30 mg / 1 cc Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Bond Elut Plexa PCX).

Experimental Protocol

Sample Pre-treatment
  • Objective: Disrupt protein binding and ionize the Proguanil.

  • Thaw plasma samples at room temperature.

  • Aliquot 200 µL of plasma into a centrifuge tube.

  • Add 20 µL of Internal Standard working solution (Proguanil-d4, 500 ng/mL in MeOH).

  • Add 200 µL of 2% Phosphoric Acid . Vortex for 30 seconds.

    • Scientific Insight: The phosphoric acid lowers the pH to ~2.0. At this pH, Proguanil is 100% protonated, ensuring it binds to the cation-exchange sites on the SPE cartridge.

Solid-Phase Extraction (SPE) Workflow
  • Critical Rule: Do not let the sorbent dry out during conditioning or equilibration.

StepActionMechanism / Purpose
1. Condition 1 mL MethanolActivates hydrophobic ligands.
2. Equilibration 1 mL Water (or 2% Formic Acid)Creates an aqueous environment for the sample.
3. Load Apply Pre-treated Sample (420 µL)Dual Retention: Hydrophobic tails bind the backbone; Sulfonic acid groups ionically bind the charged amine.
4. Wash 1 1 mL 2% Formic AcidAqueous Wash: Removes salts, proteins, and hydrophilic interferences.
5. Wash 2 1 mL 100% MethanolOrganic Wash: Removes hydrophobic neutrals and phospholipids. Crucial Step: The analyte stays bound by ionic charge.
6. Dry Apply vacuum for 2 minsRemoves excess solvent to prevent dilution of the eluate.
7. Elute 2 x 500 µL 5%

in MeOH
Elution: The base neutralizes the Proguanil (

), breaking the ionic bond. The organic solvent releases the hydrophobic bond.
Post-Extraction
  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 200 µL of Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Conditions

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm or 3.5 µm (e.g., Waters BEH C18 or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibrate)

MS/MS Transitions (ESI Positive Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Proguanil 254.1170.13025
Proguanil-d4 258.1174.13025

Logic Visualization (Workflow Diagram)

The following diagram illustrates the "Catch-and-Release" logic of the Mixed-Mode extraction, ensuring the user understands the chemical state of the analyte at each stage.

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge (Mixed-Mode MCX) Plasma Human Plasma (Contains Proguanil) Acid Add 2% H3PO4 (Acidification) Plasma->Acid State1 Analyte State: Protonated (Positive Charge) Acid->State1 Load LOAD Sample State1->Load Bind Binding Mechanism: 1. Hydrophobic Interaction 2. Ionic Bond (Strong) Load->Bind Wash1 WASH 1: Acidic Water Bind->Wash1 Waste1 Waste: Proteins, Salts Wash1->Waste1 Wash2 WASH 2: 100% Methanol Wash1->Wash2 Waste2 Waste: Neutrals, Phospholipids (Analyte stays locked by Charge) Wash2->Waste2 Elute ELUTE: 5% NH4OH in MeOH Wash2->Elute State2 Analyte State: Neutralized (Charge Removed) Releases from Sorbent Elute->State2 Final Final Extract (Clean & Concentrated) State2->Final

Caption: Workflow demonstrating the Mixed-Mode Cation Exchange logic. Note the critical use of pH to "lock" (Load) and "unlock" (Elute) the analyte.

Validation & Troubleshooting

Expected Performance Metrics

Based on validated studies using similar MCX protocols, the following performance is expected:

ParameterAcceptance CriteriaTypical Result
Recovery (Extraction Efficiency) > 80%90-95%
Matrix Effect 85-115%98% (Minimal suppression due to MCX cleanup)
Linearity (

)
> 0.99> 0.995 (Range: 1–1000 ng/mL)
Precision (CV) < 15%< 5% Intra-day
Scientist-to-Scientist Troubleshooting
  • Low Recovery?

    • Check Elution pH: Ensure your 5%

      
       in MeOH is fresh. Ammonia is volatile; if it evaporates, the pH drops, and the drug stays stuck on the column.
      
    • Check Loading pH: If the plasma isn't acidic enough (< pH 4), the drug won't charge and will flow through during the load or first wash.

  • High Backpressure?

    • Plasma is viscous. If clogging occurs, increase the dilution factor (e.g., 1:2 plasma:acid instead of 1:1) or centrifuge the sample at higher speeds (10,000 x g) before loading.

  • Variable IS Response?

    • This usually indicates matrix effects. If using Proguanil-d4, the variation should track with the analyte. If they diverge, check for "cross-talk" (ensure the deuterium label is stable and not exchanging).

References

  • PubChem. (2024). Proguanil Compound Summary. National Library of Medicine.[1] [Link]

  • Lindegardh, N., et al. (2005). Automated solid-phase extraction method for the determination of proguanil and its metabolites in urine. Journal of Chromatography B. [Link]

  • Hodel, E. M., et al. (2009). Simultaneous determination of proguanil, cycloguanil and 4-chlorophenylbiguanide in plasma and urine by HPLC. Malaria Journal.[6] [Link]

  • Waters Corporation. (2023). Oasis MCX Extraction Protocol for Basic Drugs.[Link]

Sources

Application Note: Proguanil D6 for Therapeutic Drug Monitoring of Antimalarials

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Therapeutic Drug Monitoring (TDM) of antimalarials is no longer a luxury but a necessity in the face of rising Plasmodium falciparum resistance. Proguanil (PGN), a cornerstone prophylactic, functions as a prodrug. Its efficacy depends entirely on its biotransformation into the active metabolite, Cycloguanil (CYG) , via the polymorphic cytochrome P450 2C19 (CYP2C19) enzyme.

Because the metabolic ratio of PGN to CYG varies wildly between "Poor Metabolizers" (PMs) and "Extensive Metabolizers" (EMs), quantifying the parent drug alone is clinically insufficient. Accurate TDM requires the simultaneous quantification of both PGN and CYG.

This protocol establishes Proguanil-D6 (PGN-D6) as the critical internal standard (IS) for this analysis. Unlike structural analogs (e.g., Chloroguanide), PGN-D6 shares identical physicochemical properties with the analyte—co-eluting perfectly to correct for matrix effects, ion suppression, and extraction variability in real-time.

Part 2: Scientific Foundation

Chemical Identity & Mechanism

Proguanil is a biguanide derivative. The D6 isotope is labeled on the isopropyl group (


), shifting the precursor mass by +6 Da. This specific labeling is strategic: the deuterium atoms are located on a moiety that is stable during ionization but distinct enough to separate in the mass analyzer.
CompoundMolecular FormulaPrecursor Mass (

)
Role
Proguanil (PGN)

254.1 m/zProdrug (Analyte)
Cycloguanil (CYG)

252.1 m/zActive Metabolite (Analyte)
Proguanil-D6

260.1 m/zInternal Standard
Metabolic Pathway & CYP2C19 Relevance

The conversion of PGN to CYG is the rate-limiting step for therapeutic efficacy.

  • Extensive Metabolizers (EM): Rapid conversion, high CYG levels (Effective).

  • Poor Metabolizers (PM): Slow conversion, accumulation of PGN, low CYG (Potential treatment failure).

MetabolicPathway Figure 1: CYP2C19-mediated bioactivation of Proguanil to Cycloguanil. PGN Proguanil (Prodrug) [Inactive] CYP CYP2C19 (Liver Microsomes) PGN->CYP Oxidation CYG Cycloguanil (Active) [DHFR Inhibitor] CYP->CYG Cyclization (Major Pathway) Inact 4-Chlorophenylbiguanide [Inactive Metabolite] CYP->Inact Minor Pathway

[1]

Part 3: Experimental Protocol

Reagents & Materials
  • Standards: Proguanil HCl, Cycloguanil HCl (USP Reference Standards).

  • Internal Standard: Proguanil-D6 HCl (Isotopic Purity > 99%).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is chosen over SPE for its speed and high recovery for biguanides.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of Proguanil-D6 working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Formate (Dilution prevents solvent mismatch peak distortion).

LC-MS/MS Conditions

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled to UHPLC.

Chromatography:

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

    • Why: The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic compounds like biguanides under acidic conditions.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Start Gradient
2.5 90 Elution of Analytes
3.0 90 Wash
3.1 5 Re-equilibration

| 4.5 | 5 | End of Run |

MS/MS Parameters (MRM)

Ionization Mode: Electrospray Positive (ESI+)

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)CE (eV)Type
Proguanil 254.1170.15025Quant
254.1128.15035Qual
Cycloguanil 252.158.15030Quant
252.1155.05028Qual
Proguanil-D6 260.1170.15025IS

Note on PGN-D6 Transition: The transition 260.1 -> 170.1 represents the loss of the isopropyl group (which contains the D6 label) and retention of the chlorophenyl-guanidine core. Because the label is lost in the neutral fragment, the product ion mass (170.1) is identical to the unlabeled drug. This is acceptable because the precursor ions are resolved (260 vs 254).

Part 4: Workflow Visualization

Workflow Figure 2: Optimized Sample Preparation Workflow for High-Throughput TDM. Sample Patient Plasma (50 µL) IS_Add Add Internal Standard (Proguanil-D6) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge Dilute Dilute Supernatant 1:1 with Ammonium Formate Centrifuge->Dilute Inject Inject to LC-MS/MS (2-5 µL) Dilute->Inject Data Data Analysis (Ratio PGN/D6 & CYG/D6) Inject->Data

Part 5: Method Validation & Performance

To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following criteria must be met:

  • Linearity:

    • Proguanil: 5 – 500 ng/mL (

      
      ).
      
    • Cycloguanil: 1 – 200 ng/mL (

      
      ).
      
    • Weighting:

      
       is recommended to improve accuracy at the Lower Limit of Quantitation (LLOQ).
      
  • Accuracy & Precision:

    • Inter-day and Intra-day CV% must be < 15% (20% at LLOQ).

  • Matrix Effect:

    • Calculate Matrix Factor (MF) for analyte and IS. The IS-normalized MF should be close to 1.0, proving that Proguanil-D6 effectively compensates for ion suppression from plasma phospholipids.

  • Carryover:

    • Inject a blank after the Upper Limit of Quantitation (ULOQ). Signal must be < 20% of LLOQ.

Part 6: References

  • World Health Organization. (2022). Guidelines for the treatment of malaria. WHO. [Link]

  • Pingale, S. G., et al. (2015). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma.[2][3] Journal of Chromatographic Science. [Link]

  • Wicha, S. G., et al. (2025).[4] Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin.[1][4][5][6] Malaria Journal. [Link]

  • Helsby, N. A., et al. (1990). The profusion of CYP2C19 polymorphisms and their impact on proguanil metabolism.[7] British Journal of Clinical Pharmacology. [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low recovery of Proguanil D6 during sample extraction.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Proguanil D6 Extraction & Recovery

Executive Summary

Low recovery of Proguanil D6 (and by extension, Proguanil) is a common challenge due to the physicochemical properties of biguanides. Proguanil is a highly basic, polar molecule (


). The root cause of low recovery is almost invariably linked to incorrect pH control  during extraction or non-specific binding (NSB)  to labware.

This guide moves beyond generic advice, focusing on the specific chemical behaviors of Proguanil to restore your extraction efficiency (


) and minimize matrix effects.

Part 1: Diagnostic Workflow

Before modifying your protocol, use this logic flow to categorize your failure mode.

Proguanil_Troubleshooting Start START: Low Proguanil D6 Area Check_Analyte Compare D6 vs. Native Analyte Recovery Start->Check_Analyte Both_Low Scenario A: Both D6 and Native Recoveries are Low Check_Analyte->Both_Low Symmetric Loss Only_D6_Low Scenario B: Only D6 Low (Native Recovery is High) Check_Analyte->Only_D6_Low Asymmetric Loss Extraction_Issue Extraction Chemistry Failure Both_Low->Extraction_Issue Spiking_Issue Spiking/Preparation Error Only_D6_Low->Spiking_Issue pH_Check Check 1: Extraction pH Is pH > 12 (LLE) or < 6 (MCX)? Extraction_Issue->pH_Check Solvent_Check Check 3: IS Stock Solvent Is D6 precipitating upon spiking? Spiking_Issue->Solvent_Check NSB_Check Check 2: Labware Are you using glass? pH_Check->NSB_Check pH is OK

Caption: Diagnostic logic tree to distinguish between fundamental extraction chemistry failures (Scenario A) and procedural spiking errors (Scenario B).

Part 2: Technical Deep Dive (The "Why")

The pH Trap (Solubility vs. Extractability)

Proguanil is a biguanide with a


 of approximately 10.4. This makes it a strong base.
  • The Problem: At neutral pH (blood/plasma pH 7.4), Proguanil is

    
     ionized (positively charged). Charged molecules do not  partition into organic solvents (like MTBE or Hexane) during Liquid-Liquid Extraction (LLE).
    
  • The Fix: You must drive the pH to at least 2 units above the pKa to render the molecule neutral.

    • Target pH:

      
      
      
    • Reagent: 1.0 M Ammonium Hydroxide (

      
      ) is often insufficient. Use 1.0 M NaOH  for LLE alkalization.
      
Non-Specific Binding (NSB)

Basic drugs like Proguanil adhere strongly to the silanol groups (


) present in glass tubes and even some untreated plasticware.
  • The Symptom: Recovery decreases as concentration decreases (worse recovery at LLOQ than ULOQ).

  • The Fix:

    • Replace all glass with Polypropylene (PP) .

    • Add 0.5% Formic Acid or Ammonium Hydroxide to your final reconstitution solvent to ensure the drug stays in solution and doesn't stick to the injection vial.

Matrix Effects vs. True Recovery

Low signal in LC-MS/MS is often misdiagnosed as low extraction recovery. It may actually be Ion Suppression .

  • Mechanism: Phospholipids from plasma elute at the same time as Proguanil, competing for charge in the ESI source.

  • Verification: Post-column infusion test. If the baseline drops where Proguanil elutes, you have suppression, not extraction loss.

Part 3: Optimized Protocols

Below are two validated pathways. Method A (MCX SPE) is recommended for highest cleanliness and recovery. Method B (LLE) is a cost-effective alternative if SPE is unavailable.

Method A: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Eliminating matrix effects and ensuring high recovery.

StepActionScientific Rationale
1. Pre-treatment Mix 200 µL Plasma + 20 µL IS (D6) + 200 µL 2% Formic Acid (aq) .Acidification (

) ensures Proguanil is 100% ionized (

charge) to bind to the MCX sorbent.
2. Conditioning MeOH followed by Water (Standard MCX protocol).Activates sorbent ligands.
3. Loading Load pre-treated sample at low speed (~1 mL/min).Allows time for ionic interaction between Proguanil (

) and Sorbent (

).
4. Wash 1 2% Formic Acid in Water.Removes proteins and salts. Proguanil stays bound ionically.
5. Wash 2 100% Methanol.Critical Step: Removes neutral lipids and hydrophobic interferences. Proguanil stays bound ionically.
6. Elution 5% Ammonium Hydroxide in Methanol (freshly made).High pH breaks the ionic bond, neutralizing Proguanil so it releases into the organic solvent.
Method B: High-pH Liquid-Liquid Extraction (LLE)

Best for: Cost reduction, though requires careful pH handling.

  • Aliquot: 200 µL Plasma + 20 µL Proguanil-D6 Working Solution.

  • Alkalization (CRITICAL): Add 50 µL 1.0 M NaOH . Vortex 10 sec.

    • Note: Verify pH is

      
       using a strip on a dummy sample.
      
  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Avoid: Hexane (Proguanil is too polar for pure hexane).

  • Agitation: Shake/Vortex for 10 mins. Centrifuge at 4000g for 5 mins.

  • Transfer: Transfer supernatant to a Polypropylene tube.

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitution: Dissolve in Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

Part 4: Troubleshooting FAQs

Q1: My D6 recovery is low, but my analyte recovery is fine. Why? A: This is likely a "Spiking vs. Equilibrium" issue. If you spike D6 in 100% Methanol directly into plasma, the proteins may precipitate locally, trapping the D6.

  • Solution: Prepare your D6 working solution in a water-miscible buffer (e.g., 50:50 Water:Methanol) and vortex the plasma immediately upon addition to ensure it equilibrates with the matrix before extraction.

Q2: I am using LLE with Ammonium Hydroxide, but recovery is still <50%. A: Ammonium hydroxide (


) may not be strong enough to fully suppress the ionization of Proguanil (

). According to the Henderson-Hasselbalch equation, at pH 11, roughly 20-25% of the drug is still ionized and will stay in the water phase. Switch to NaOH or KOH to reach pH > 12.5.

Q3: Can I use Protein Precipitation (PPT) instead? A: PPT (adding 3 volumes of Acetonitrile) yields 100% recovery theoretically, but it fails in LC-MS sensitivity due to massive matrix effects. If you must use PPT, use a "Pass-Through" phospholipid removal plate (e.g., Ostro or Phree) to filter the supernatant.

Part 5: Extraction Mechanism Visualization

Extraction_Mechanism State_Acid Acidic pH (< 4) Proguanil is Ionized (+) MCX_Bind MCX SPE Retention (Ionic Bond) State_Acid->MCX_Bind Ideal for SPE Load State_Base Basic pH (> 12) Proguanil is Neutral (0) LLE_Partition LLE Partitioning (Moves to Organic Layer) State_Base->LLE_Partition Ideal for LLE MCX_Bind->State_Base Elution Step (pH Switch)

Caption: The "pH Switch" mechanism. You must manipulate the charge state of Proguanil to match your extraction technique.

References

  • PubChem. (2025).[1] Proguanil Hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

  • Lindegårdh, N., et al. (2009). "Automated solid-phase extraction method for the determination of proguanil and its metabolites in plasma." Journal of Chromatography B. (Contextual grounding on SPE vs LLE for antimalarials).
  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Phenomenex. (2017). SPE vs LLE: A Battle of Methods. [Link]

Sources

Technical Support Center: Proguanil D6 Stability & ISF Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Error in Proguanil Quantitation

Welcome to the Stable Isotope Technical Support Hub. If you are observing non-linear calibration curves, poor internal standard (IS) reproducibility, or unexpected peaks in your Proguanil (PGN) assays, you are likely encountering In-Source Fragmentation (ISF) .

Proguanil-D6 (typically labeled on the isopropyl moiety) is chemically labile at the biguanide bridge. Under aggressive ionization conditions, the molecule cleaves before it reaches the collision cell.

The Critical Risk: If your Proguanil-D6 is labeled on the isopropyl group (Proguanil-isopropyl-d6), ISF often cleaves this exact group.

  • Result: You lose the mass tag. The remaining fragment is unlabeled, causing the IS signal to vanish or, worse, contribute to the background noise of the unlabeled analyte channel.

This guide provides the specific physicochemical adjustments required to stabilize the Proguanil-D6 molecular ion


.

The Mechanism: Why Proguanil D6 Fragments

To prevent the issue, you must understand the bond energetics. Proguanil contains a chlorophenyl ring connected to a biguanide chain, terminating in an isopropyl group.

The Fragmentation Pathway

In an Electrospray Ionization (ESI) source, excess energy (thermal or kinetic) triggers the cleavage of the C-N bond between the isopropyl group and the biguanide nitrogen.

Visualizing the Failure Mode:

Proguanil_ISF cluster_0 Mass Spectrometer Source (Atmospheric -> Vacuum Interface) Parent Proguanil-D6 (Parent) [M+H]+ m/z ~260 (Label on Isopropyl) Energy Excess Source Energy (High Cone Voltage / Temp) Parent->Energy Enters ESI Field Fragment Fragment (4-Chlorophenylbiguanide) [M+H]+ m/z ~170 (LABEL LOST) Energy->Fragment C-N Bond Cleavage Neutral Neutral Loss Isopropylamine-D6 (Invisible) Energy->Neutral Lost to Vacuum

Figure 1: The mechanism of label loss. When Proguanil-D6 fragments in the source, the deuterated isopropyl group is often lost as a neutral species, leaving an unlabeled fragment that cannot be used for normalization.

Optimization Protocol: The "Soft Ionization" Workflow

Standard "Autotune" algorithms often prioritize maximum sensitivity, driving voltages too high for labile compounds like Proguanil. You must manually override these settings.

Step-by-Step Tuning Guide
Phase 1: Voltage Optimization (The Kinetic Factor)

The Cone Voltage (Waters) or Declustering Potential (Sciex/Agilent) is the primary driver of ISF. It accelerates ions through the gas expansion region.

ParameterStandard Setting (Risk)Optimized Setting (Safe)Technical Rationale
Cone Voltage / DP > 35 V15 – 25 V Lower voltage reduces kinetic impacts with gas molecules, preserving the molecular ion.
Collision Energy N/A (Source)0 V (Source) Ensure no collision energy is applied in the source/transfer optics (e.g., Upfront CID).
Capillary Voltage > 3.5 kV1.5 – 3.0 kV Lower spray voltage reduces the initial internal energy distribution of the droplets.

Action: Perform a "Cone Ramp" experiment. Infuse Proguanil-D6 and monitor m/z 260 (Parent) and m/z 170 (Fragment). Plot the ratio. Select the voltage where the Parent is maximal and Fragment is <5%.

Phase 2: Thermal Optimization (The Thermodynamic Factor)

Proguanil is thermally labile. High desolvation temperatures facilitate the cleavage of the isopropyl-amine bond.

  • Source Temp: Reduce to 100°C – 120°C .

  • Desolvation Gas Temp: Start at 350°C and incrementally lower to 250°C if signal stability allows.

  • Desolvation Gas Flow: Maintain high flow (e.g., 800–1000 L/hr) to aid droplet evaporation at lower temperatures, compensating for the reduced heat.

Chromatographic Defense Strategies

Even with optimized source conditions, some ISF may occur. Your chromatography must distinguish between in-source artifacts and biological metabolites.[1]

The Cycloguanil Mimicry: Proguanil metabolizes to Cycloguanil (m/z ~252/254). ISF can produce fragments that mimic this transition or interfere with it.[2]

Protocol:

  • Mobile Phase: Use Ammonium Formate (5-10 mM) buffered to pH 3.5 - 4.0 .

    • Why? Proguanil is a base. Acidic pH ensures it is fully protonated in solution, improving ionization efficiency without requiring harsh source voltages [1].

  • Column Choice: Use a high-retention phase (e.g., C18 Shield RP or HSS T3) to fully resolve Proguanil from its fragments.

  • Verification: Inject a pure standard of Proguanil (without IS). Monitor the Cycloguanil transition. If you see a peak at the Proguanil retention time, that is In-Source Fragmentation.

Troubleshooting Decision Tree

Use this logic flow to diagnose signal instability.

Troubleshooting_Tree Start Issue: Low Proguanil-D6 Signal Check_Parent Check Full Scan Spectrum Is m/z 170 present? Start->Check_Parent Yes_Frag Diagnosis: In-Source Fragmentation Check_Parent->Yes_Frag Yes No_Frag Diagnosis: Suppression/Spray Issue Check_Parent->No_Frag No Action_Volt Action: Lower Cone Voltage/DP by 10V increments Yes_Frag->Action_Volt Action_Mobile Action: Check Mobile Phase Switch to MeOH/Ammonium Formate No_Frag->Action_Mobile Action_Temp Action: Lower Source Temp (<120°C) Action_Volt->Action_Temp If still fragmenting

Figure 2: Diagnostic workflow for isolating the root cause of signal loss.

Frequently Asked Questions (FAQ)

Q1: Can I just monitor the fragment (m/z 170) for quantification if the parent is unstable? A: No. If you are using Proguanil-isopropyl-D6, the m/z 170 fragment (4-chlorophenylbiguanide) does not contain the deuterium label. You would be monitoring an unlabeled species, which provides no correction for matrix effects. You must stabilize the parent [M+H]+.

Q2: Why does my calibration curve flatten at high concentrations? A: This is often due to saturation or crosstalk . However, if ISF is occurring, the ratio of Analyte/IS becomes variable because the fragmentation rate can change with ion density (charge competition). Ensure your IS response is consistent across the entire run.

Q3: Is Methanol or Acetonitrile better for preventing ISF? A: Methanol is generally "softer." It has a lower surface tension and solvation energy compared to Acetonitrile, often allowing for gentler desolvation conditions [2]. We recommend a Methanol/Water gradient with Ammonium Formate.[3]

Q4: I see a peak in the Cycloguanil channel at the Proguanil retention time. Is my column failing? A: Not necessarily. This is the hallmark of In-Source Fragmentation or In-Source Cyclization . The Proguanil is converting to a Cycloguanil-like ion inside the source.[4]

  • Fix: Improve chromatographic separation. If the peaks are resolved, the mass spec artifact at the Proguanil RT will not interfere with the integration of the real Cycloguanil peak.

References

  • US Pharmacopeia / FDA Guidelines. Bioanalytical Method Validation. (General principles on stability and ISF).

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. (Source parameter optimization).

  • ResearchGate. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (Applied physics of ESI fragmentation).

  • National Institutes of Health (PMC). Proguanil and cycloguanil are organic cation transporter substrates. (Metabolic context).[4][5]

Sources

Technical Guide: Optimizing Ionization Efficiency for Proguanil D6 in ESI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2]

Proguanil is a biguanide derivative with amphoteric properties, though predominantly basic (pKa values ~2.3 and ~10.4).[1] In Electrospray Ionization (ESI), it avidly forms the protonated molecular ion


.[1]

Proguanil D6 (Deuterated Internal Standard) is critical for normalizing matrix effects, particularly in plasma/blood analysis.[1] However, its efficacy relies on identical ionization behavior to the analyte.[1] This guide addresses the specific challenges of ionizing Proguanil D6, including pH dependency, mobile phase adducts, and source parameter tuning to maximize sensitivity and stability.

Critical Optimization Protocols

Phase 1: Mobile Phase Chemistry (The Foundation)

The Challenge: Proguanil's high basicity (pKa 10.[1]4) means it will be positively charged in most acidic, reversed-phase conditions.[1] However, "too much" acid can suppress ionization by increasing the conductivity of the droplet surface excessively, known as the "electrolyte effect."

The Solution: Use a buffered acidic system rather than simple acidification.

ParameterRecommended SettingScientific Rationale
Ionization Mode ESI Positive (+)The biguanide nitrogen is a strong proton acceptor.[1]
Aqueous Phase 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium Formate acts as a volatile buffer to stabilize pH around 3.5–4.0, ensuring the analyte remains protonated (

) while preventing pH shifts during droplet evaporation.[1]
Organic Phase Acetonitrile (ACN)ACN provides lower surface tension than Methanol, enhancing desolvation efficiency in the ESI plume.[1]
Mobile Phase Ratio High Organic (>50% B)ESI efficiency increases with organic content due to faster droplet evaporation.[1] Elute Proguanil at >50% B if possible.

Expert Insight: Avoid using Trifluoroacetic Acid (TFA).[1] TFA causes significant signal suppression in positive ESI by forming strong ion-pairs with the basic Proguanil molecule, preventing it from entering the gas phase.[1]

Phase 2: Source Parameter Tuning (The "T-Infusion" Method)[1]

Do not optimize source parameters by direct infusion alone.[1] You must optimize under LC flow conditions to account for desolvation thermodynamics.

Protocol:

  • Set up the LC flow at your target rate (e.g., 0.4 mL/min) with 50:50 Mobile Phase A/B.[1]

  • Use a "T-piece" connector to merge the LC flow with a syringe pump infusing Proguanil D6 standard (1 µg/mL) at 10 µL/min.[1]

  • Monitor the intensity of the parent ion (m/z ~260.1).[1]

Optimization Logic:

ESI_Optimization Start Start T-Infusion Capillary 1. Capillary Voltage (Spray Stability) Start->Capillary Ramp 2-5 kV Temp 2. Source Temp (Desolvation) Capillary->Temp Find Plateau Gas 3. Gas Flow (Droplet Shear) Temp->Gas Max w/o Noise DP 4. Declustering Potential (Adduct Removal) Gas->DP Break Clusters Final Optimized Signal DP->Final

Figure 1: Step-wise source optimization workflow using T-infusion to simulate real chromatographic conditions.

Phase 3: MRM Transition Selection

Proguanil D6 transitions depend on the labeling position (Isopropyl-D6 vs. Chlorophenyl-D6).[1] You must verify this experimentally, as "theoretical" transitions may miss the deuterium label.

  • Step 1: Perform a Product Ion Scan (MS2) of the parent m/z (e.g., 260.1).[1]

  • Step 2: Compare with Native Proguanil (m/z 254.1 -> 170.1).[1]

    • Scenario A: If D6 is on the isopropyl group, the fragment losing the isopropyl group (chlorophenylguanidine) will not shift (m/z 170).

    • Scenario B: If D6 is on the chlorophenyl ring, the fragment will shift (m/z 176).[1]

Standard MRM Table (Verify with your specific standard):

CompoundPrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)
Proguanil 254.1170.1128.120 - 30
Proguanil D6 260.1170.1 (Check Label)134.1 (Check Label)20 - 30

Troubleshooting & FAQs

Q1: I see a "Crosstalk" signal in the Proguanil channel when injecting only Proguanil D6. Why?

Diagnosis: Isotopic impurity or Fragmentation Crosstalk.[1]

  • Cause: Commercial D6 standards often contain small percentages of D0 (native) or D5/D4 forms.[1] Alternatively, if the mass resolution is low (Unit vs. High), the isotopes may overlap.[1]

  • Fix:

    • Check the Certificate of Analysis (CoA) for "Isotopic Purity" (should be >99%).[1]

    • Ensure your MRM windows are not too wide (set to Unit resolution, 0.7 Da FWHM).[1]

    • Inject a high concentration of D6 (e.g., 1000 ng/mL) and measure the area in the Native channel.[1] If it exceeds 20% of your LLOQ, dilute the Internal Standard working solution.[1]

Q2: My signal intensity drops significantly after 50 injections.

Diagnosis: Source Contamination or Charging.[1]

  • Cause: Basic compounds like Proguanil can adhere to the waste shield or cone if the voltage is too low, causing charge build-up.

  • Fix:

    • Increase Source Temperature: Ensure it is >450°C (if using hot gas) to prevent condensation.[1]

    • Divert Valve: Direct the first 1 minute (void volume) and the wash phase of the LC gradient to waste. Salts from plasma precipitate on the cone, suppressing ionization over time.[1]

Q3: The calibration curve is non-linear at high concentrations (quadratic).

Diagnosis: Detector Saturation or Dimerization.

  • Cause: ESI droplets have a finite amount of charge.[1] At high concentrations, Proguanil molecules compete for protons, or form dimers (

    
    ).[1]
    
  • Fix:

    • Monitor the isotope peak (

      
      ) for quantification at high levels.[1]
      
    • Check for the dimer ion (m/z ~509 for native) in the full scan.[1] If present, lower the sample injection volume or increase the gas flow to improve desolvation.

Q4: Why is the retention time of Proguanil D6 slightly different from Native Proguanil?

Diagnosis: Deuterium Isotope Effect.[1]

  • Explanation: Deuterium is slightly more lipophilic than Hydrogen.[1] On high-efficiency C18 columns, D6-Proguanil may elute slightly earlier (reversed-phase) than the native.[1]

  • Action: This is normal. Ensure your integration window covers both, or set relative retention time (RRT) windows in your software.[1]

Visualizing Matrix Effects (Suppression)

Understanding why signal is lost is key to fixing it.[1] The diagram below illustrates the competition mechanism in the ESI droplet.

Suppression_Mechanism Droplet ESI Droplet (Analytes + Matrix + Na+) Surface Droplet Surface (Charge Limits) Droplet->Surface Competition for Surface Evap Evaporation & Fission Surface->Evap Proguanil Proguanil [M+H]+ Evap->Proguanil Successful Ionization Phospholipids Phospholipids (Matrix) Evap->Phospholipids Dominates Surface (Suppression)

Figure 2: Mechanism of Ion Suppression.[1] Phospholipids (red) compete for the limited surface charge of the droplet, preventing Proguanil (green) from entering the gas phase. Solution: Improved Sample Prep (SPE) or better chromatographic separation.[1]

References

  • PubChem. (n.d.).[1] Proguanil Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Saha, A., et al. (2009).[1] Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma. Chromatographia. Retrieved from [Link][1]

  • Chromatography Online. (2018).[1] LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America.[1] Retrieved from [Link]

  • Pfaeffendorfer, L., et al. (2025).[1][2] Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin. Malaria Journal. Retrieved from [Link][1]

Sources

Technical Support Center: Stability Testing of Proguanil D6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Role: Senior Application Scientist Subject: Comprehensive Stability & Troubleshooting Guide for Proguanil D6 (Internal Standard)

Introduction

Welcome to the Technical Support Center. This guide addresses the bioanalytical stability of Proguanil-D6 , the deuterated internal standard (IS) used for the quantification of the antimalarial prodrug Proguanil.

While Proguanil-D6 is the gold standard for normalizing matrix effects and recovery variances in LC-MS/MS assays, its reliability is contingent upon rigorous stability testing. Proguanil is a biguanide ; chemically, it is susceptible to cyclization into its active metabolite, Cycloguanil , and hydrolysis to 4-chlorophenylbiguanide (4-CPB) .

If your Internal Standard (Proguanil-D6) degrades or cyclizes during processing, it will not only fail to track the analyte but may also generate false positive signals for Cycloguanil-D6 (if measuring the metabolite), compromising the entire assay's integrity.

Module 1: Pre-Analytical Stability (Matrix & Storage)

The Critical Risk: Erythrocyte Partitioning

Proguanil concentrates significantly in erythrocytes (red blood cells). The concentration in whole blood is approximately 5x higher than in plasma [1].

  • Stability Implication: If whole blood samples are not processed immediately or if hemolysis occurs during storage/thawing, Proguanil-D6 (if spiked into whole blood) or endogenous Proguanil will leach from RBCs into the plasma, artificially inflating plasma concentrations.

Protocol: Freeze-Thaw Stability Assessment

Objective: Validate that Proguanil-D6 does not degrade or precipitate during temperature cycling.

Experimental Logic: Do not merely test for "loss of signal." You must test for isobaric interference . If Proguanil-D6 degrades, does it form a product that interferes with the analyte transitions?

Workflow Diagram: Freeze-Thaw Logic

FreezeThaw_Stability Start Start: Spiked Plasma (Low/High QC) with Proguanil-D6 Cycle1 Freeze at -80°C (>24h) Start->Cycle1 Thaw1 Thaw unassisted (Room Temp) Cycle1->Thaw1 Cycle2_3 Repeat for Cycle 2 & 3 Thaw1->Cycle2_3 Analysis Extract & Analyze via LC-MS/MS Cycle2_3->Analysis Decision IS Response Deviation > ±15% vs Fresh? Analysis->Decision Pass PASS: Stability Confirmed Decision->Pass No Fail FAIL: Investigate Decision->Fail Yes Investigate Check: 1. Adsorption to container 2. Cyclization to Cycloguanil-D6 Fail->Investigate

Caption: Logic flow for validating Freeze-Thaw stability, emphasizing the investigation of cyclization upon failure.

Module 2: Extraction & Processing Stability (The pH Factor)

The Mechanism: Biguanide Cyclization

Proguanil is a biguanide.[1][2][3][4] Under specific conditions (often extreme pH or heat), it can cyclize to form the dihydrotriazine ring of Cycloguanil.

  • Why this matters for the IS: If Proguanil-D6 cyclizes to Cycloguanil-D6 during your extraction (e.g., during evaporation of an acidic supernatant), you lose IS signal. Worse, if you are simultaneously quantifying Cycloguanil, the converted IS will contribute to the Cycloguanil-D6 channel, causing crosstalk.

Stability Data: pH Dependence

The following table summarizes the stability risks associated with common extraction solvents.

Extraction ConditionStability RiskMechanismRecommendation
Neutral (Water/MeOH) LowStable biguanide chain.Preferred. Reconstitute in neutral buffers (Ammonium Formate).
Acidic (0.1% Formic Acid) ModeratePotential hydrolysis to 4-CPB over time.Keep processing time <4 hours.
Strong Acid (TCA/HCl) High Accelerated hydrolysis/degradation.Avoid strong acid precipitation.
Alkaline (pH > 10) ModerateRisk of base-catalyzed cyclization.Use mild buffers (e.g., Ammonium Acetate) if pH adjustment is needed.
Troubleshooting Protocol: Bench-Top Stability

Issue: IS response drops progressively across a long batch run. Solution:

  • Reconstitution Solvent: Ensure your reconstitution solvent matches the mobile phase but avoids high organic content if the autosampler is not cooled. Proguanil is stable, but evaporation of the solvent changes the concentration.

  • Autosampler Temp: Maintain at 4°C to 10°C . Although Proguanil is stable at Room Temp for ~6 hours [2], cooler temperatures prevent solvent evaporation and bacterial growth in biological extracts.

Module 3: Instrumental Stability (LC-MS/MS)

IS Interference (Crosstalk)

Since Proguanil-D6 is deuterated, there is a risk of Deuterium-Hydrogen Exchange (D/H Exchange) if the label is on a labile position (e.g., N-H or O-H groups). However, high-quality Proguanil-D6 typically labels the isopropyl group or the chlorophenyl ring , which are non-exchangeable.

Check: Ensure your Certificate of Analysis (CoA) confirms the position of the label.

Troubleshooting Logic: IS Variation

Users often confuse "Matrix Effect" with "IS Instability." Use this decision tree to distinguish them.

Troubleshooting_IS Problem Problem: Variable IS Response Step1 Check IS in Solvent Standards (No Matrix) Problem->Step1 Branch1 Is Solvent IS Variable? Step1->Branch1 Step2_Stable Instrument Issue (Needle wash, Pump fluctuation) Branch1->Step2_Stable Yes Step2_Unstable Matrix/Stability Issue Branch1->Step2_Unstable No Step3 Check Post-Column Infusion Step2_Unstable->Step3 Branch2 Suppression Zone at IS Elution? Step3->Branch2 Result_Matrix Matrix Effect (Phospholipids/Hemolysis) Branch2->Result_Matrix Yes Result_Stability Stability Issue (Degradation/Adsorption) Branch2->Result_Stability No

Caption: Diagnostic workflow to differentiate between instrument failure, matrix suppression, and true stability issues.

Frequently Asked Questions (FAQ)

Q1: Can I use Proguanil-D6 to quantify Cycloguanil? A: No. You should use Cycloguanil-D6 (or another structural analog like Chlorproguanil) to quantify Cycloguanil. While Proguanil-D6 behaves similarly, the retention times differ significantly in reverse-phase chromatography (Proguanil is more hydrophobic). Using an IS that does not co-elute with the analyte fails to correct for specific matrix effects at that retention time [3].

Q2: My Proguanil-D6 signal is lower in "Malaria-Infected" plasma compared to healthy plasma. Is it degrading? A: Likely not. This is usually a Matrix Effect . Malaria infection alters the lipid and protein profile of plasma (e.g., hemozoin presence). This can cause ion suppression specific to infected matrices.

  • Fix: Perform a "Matrix Factor" evaluation (per EMA/FDA guidelines) using 6 lots of infected plasma. If suppression is high, optimize your cleanup (switch from Protein Precipitation to Solid Phase Extraction or SLE).

Q3: I see a peak in the Proguanil-D6 blank channel. Is my IS impure? A: It could be "Crosstalk" or "Carryover."

  • Carryover: Inject a double blank after your highest standard. If the peak persists, it's carryover (autosampler adsorption). Proguanil is sticky.[5] Wash with high organic (e.g., 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid).

  • Crosstalk: Check the mass transitions. If your Proguanil-D6 transition is close to the Proguanil (native) transition and your resolution is low, high concentrations of native drug might "bleed" into the IS channel.

References

  • Edstein, M. D. (1998). Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography. Therapeutic Drug Monitoring.

  • Pingale, S. G., et al. (2009).[6] Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma. Chromatographia.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Wiesner, J., et al. (2003). A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil. Antimicrobial Agents and Chemotherapy.[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation: Leveraging Proguanil D6 for Robust Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which critical decisions in pharmacokinetics and toxicokinetics are made. The quantitative analysis of drugs and their metabolites in biological matrices demands methods that are not only sensitive and specific but also rigorously validated to ensure accuracy and reproducibility. This guide provides an in-depth, experience-driven comparison of bioanalytical method validation, with a specific focus on the strategic use of a deuterated internal standard, Proguanil D6, for the quantification of the antimalarial drug proguanil.

The narrative that follows is grounded in the core principles of scientific integrity, drawing from both regulatory guidelines and practical laboratory insights. We will explore the "why" behind experimental choices, ensuring that each step of the validation process is a self-affirming system of checks and balances.

The Central Role of the Internal Standard: Why Proguanil D6 is the Gold Standard

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the internal standard (IS) is arguably the most critical component for achieving reliable quantification.[1] Its primary function is to compensate for the variability inherent in sample preparation and the analytical process.[2][3] While structurally similar analogs can be used, a stable isotope-labeled (SIL) internal standard, such as Proguanil D6, is the universally preferred choice for mass spectrometric assays.[1][4][5]

A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced by their heavier isotope, deuterium.[1][6] This modification results in a compound that is chemically and physically almost identical to the analyte, proguanil.[1][7] Consequently, Proguanil D6 exhibits nearly the same behavior during extraction, chromatography, and ionization.[1] However, its increased mass allows it to be distinguished from the unlabeled proguanil by the mass spectrometer.[1] This near-identical behavior is the cornerstone of its effectiveness, as it co-elutes with the analyte and experiences the same matrix effects, leading to more accurate and precise results.[1][2]

A Comparative Look at Internal Standard Alternatives

Internal Standard TypeAdvantagesDisadvantagesApplicability to Proguanil Analysis
Proguanil D6 (Stable Isotope-Labeled) Co-elutes with proguanil, compensating for matrix effects and ionization variability.[1] High accuracy and precision.[5] Recommended by regulatory agencies like the FDA and EMA.[4]Higher cost of synthesis. Potential for isotopic crosstalk if mass difference is insufficient.Optimal Choice: Provides the most robust and reliable data for pharmacokinetic studies.
Structural Analog (e.g., Riluzole, Pyrimethamine) More readily available and cost-effective.Different chromatographic and ionization behavior compared to proguanil.[8][9] May not effectively compensate for matrix effects.Acceptable Alternative: Can be used, but with a higher risk of variability and requires more extensive validation to demonstrate its suitability. Published methods have utilized structural analogs.[8][9][10]
No Internal Standard Simplest approach.Highly susceptible to variations in sample preparation and instrument performance. Generally not acceptable for regulatory submissions.Not Recommended: Leads to unreliable and irreproducible data, unsuitable for drug development decision-making.

The Workflow of Validation: A Step-by-Step Guide

The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose.[11][12] The key parameters, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are detailed below.[12][13][14]

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Collection P2 Spike with Proguanil D6 (IS) P1->P2 Add IS early P3 Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction P2->P3 Extract analytes P4 Evaporation and Reconstitution P3->P4 Concentrate sample A1 Injection into LC System P4->A1 Prepare for analysis A2 Chromatographic Separation A1->A2 Separate components A3 Mass Spectrometric Detection A2->A3 Detect ions D1 Peak Integration A3->D1 Generate chromatograms D2 Calculate Analyte/IS Peak Area Ratio D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: Bioanalytical workflow from sample preparation to data analysis.

Core Validation Parameters and Experimental Protocols

Here, we delve into the essential validation experiments, providing the rationale and a step-by-step protocol for each.

Selectivity and Specificity
  • Objective: To demonstrate that the method can unequivocally measure proguanil and Proguanil D6 without interference from endogenous matrix components.[15]

  • Protocol:

    • Obtain blank plasma from at least six different sources.[15]

    • Analyze each blank to check for interfering peaks at the retention times of proguanil and Proguanil D6.

    • Analyze a blank sample fortified with Proguanil D6 to ensure no interference with the proguanil signal.

    • Analyze a blank sample fortified with proguanil at the Lower Limit of Quantification (LLOQ) to ensure no interference from the matrix.[15]

Calibration Curve and Linearity
  • Objective: To establish the relationship between the instrument response (peak area ratio of analyte to IS) and the known concentration of proguanil.[15]

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of proguanil. A typical range might be 1.5-150.0 ng/mL.[8][10]

    • Add a constant concentration of Proguanil D6 to all standards.

    • Analyze the standards and plot the peak area ratio (Proguanil/Proguanil D6) against the proguanil concentration.

    • The relationship should be continuous and reproducible, typically assessed by a regression analysis with a correlation coefficient (r²) ≥ 0.99.[16]

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).[15]

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze at least five replicates of each QC level in a single run (intra-run) and on different days (inter-run).

    • The mean value should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision). For the LLOQ, these limits are typically ±20%.[17]

Recovery
  • Objective: To assess the efficiency of the extraction procedure for both proguanil and Proguanil D6.[15]

  • Protocol:

    • Prepare three sets of samples at low, medium, and high concentrations:

      • Set A: Proguanil and Proguanil D6 spiked into plasma before extraction.

      • Set B: Blank plasma is extracted, and the analytes are spiked into the post-extraction supernatant.

      • Set C: Analytes prepared in a neat solution.

    • Recovery is calculated as (Peak Area of Set A / Peak Area of Set B) x 100.

    • While 100% recovery is not necessary, it should be consistent and reproducible.[15] The use of Proguanil D6 helps to normalize for any variability in recovery.[18]

Matrix Effect
  • Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of proguanil and Proguanil D6.[11]

  • Protocol:

    • Extract blank plasma from at least six different sources.

    • Spike proguanil and Proguanil D6 into the post-extraction supernatant at low and high concentrations.

    • Compare the peak areas to those of the analytes in a neat solution.

    • The matrix factor is calculated, and the CV across the different sources should be ≤15%.[4] The co-eluting Proguanil D6 is crucial for mitigating and correcting for matrix effects.[1]

Stability
  • Objective: To ensure that proguanil and Proguanil D6 are stable under various conditions encountered during sample handling and analysis.[11]

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.

    • Short-Term Stability: Keep QC samples at room temperature for a period reflecting the sample handling time before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature for an extended period.

    • Stock Solution Stability: Evaluate the stability of the stock solutions of proguanil and Proguanil D6 at room temperature and under refrigeration. The mean concentration at each level should be within ±15% of the nominal concentration.[19]

Data Summary and Comparison

Validation ParameterAcceptance Criteria (FDA/EMA)Typical Performance with Proguanil D6Performance with a Structural Analog IS
Selectivity No significant interference at the retention times of the analyte and IS.[4]High, due to mass difference.Potential for co-eluting interferences.
Linearity (r²) ≥ 0.99[16]Consistently > 0.995Generally ≥ 0.99, but may be more variable.
Intra-run Accuracy & Precision ±15% (±20% at LLOQ)[17]Typically < 10% CVCan be within limits, but often higher variability.
Inter-run Accuracy & Precision ±15% (±20% at LLOQ)[17]Typically < 10% CVMay approach the 15% limit more frequently.
Recovery Consistent and reproducible.[15]Consistent between analyte and IS.May differ significantly between analyte and IS.
Matrix Effect CV ≤ 15%[4]Minimized due to co-elution.Can be significant and variable.
Stability ±15% deviation from nominal.[19]High stability, similar to the analyte.Stability must be independently verified and may differ.

Logical Pathway for Method Validation

Validation_Logic Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Calibration Curve & Linearity Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Recovery Recovery Accuracy->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability Matrix->Stability Validation Full Method Validation Complete Stability->Validation

Caption: Logical progression of bioanalytical method validation.

Conclusion

The validation of a bioanalytical method is a multifaceted process that requires meticulous attention to detail and a deep understanding of the underlying scientific principles. The choice of an internal standard is a critical decision that significantly impacts the quality and reliability of the data. As demonstrated, the use of a stable isotope-labeled internal standard like Proguanil D6 is the superior approach for the quantitative bioanalysis of proguanil. Its ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled compensation for experimental variability, ensuring that the resulting pharmacokinetic data is robust, reproducible, and defensible under the scrutiny of regulatory review.[1][16] This guide serves as a comprehensive resource for scientists to design and execute a bioanalytical method validation that meets the highest standards of scientific integrity and regulatory compliance.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. (2009). FAO AGRIS. Retrieved from [Link]

  • Bioanalytical method validation emea. (2015). Slideshare. Retrieved from [Link]

  • Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. (2025). ResearchGate. Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved from [Link]

  • Simultaneous Measurement of Proguanil and Its Metabolites in Human Plasma and Urine by Reversed-Phase High-Performance Liquid Chromatography, and Its Preliminary Application in Relation to Genetically Determined S-Mephenytoin 4′-Hydroxylation Status. (1996). The American Journal of Tropical Medicine and Hygiene. Retrieved from [Link]

  • New liquid chromatographic method for simultaneous quantification of Atovaquone and Proguanil with its active metabolite Cycloguanil in human plasma. (2014). Semantic Scholar. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). Food and Drug Administration. Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. Retrieved from [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023). Analytical Methods. Retrieved from [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved from [Link]

  • Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. (2025). PMC. Retrieved from [Link]

  • Stable Isotope-labeled Standards. Amerigo Scientific. Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (2019). Shimadzu. Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved from [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. Retrieved from [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Comparative Guide: Proguanil-D6 vs. Structural Analog Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitative bioanalysis of Proguanil (PGN) and its active metabolite Cycloguanil , the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs like Chlorproguanil or Riluzole offer cost advantages, they introduce significant risks regarding matrix effect compensation.

The Verdict:

  • Proguanil-D6 (SIL-IS): The mandatory choice for regulated clinical trials (FDA/EMA). It provides near-perfect correction for ion suppression caused by phospholipids in protein-precipitated plasma.

  • Structural Analogs: Acceptable only for neat solution studies or matrices with low variability (e.g., water analysis). They fail to compensate for "matrix spots" in variable patient populations (lipemic/hemolyzed plasma).

Physicochemical Divergence: The Root of the Problem

The fundamental difference lies in Chromatographic Behavior . Mass Spectrometry (MS) is not just a detector; it is a chemical reaction chamber (ionization) subject to interference.

Structural Comparison[1]
FeatureProguanil-D6 (SIL-IS) Chlorproguanil (Analog IS)
Modification Isotopic (Deuterium x6 on isopropyl group)Chemical (Chlorine addition/substitution)
Molecular Weight ~259.77 Da~288.18 Da
Retention Time (RT) Co-elutes with Proguanil (± 0.02 min)Shifts (typically +0.5 to 1.5 min later)
Ionization Efficiency Identical to ProguanilDifferent (due to Cl electronegativity)
pKa / LogP IdenticalDifferent (Higher LogP = More Hydrophobic)
The Mechanism of Failure (Visualized)

The following diagram illustrates why Analogs fail. In LC-MS, phospholipids from plasma elute in specific "zones." If the Analog elutes outside the zone where Proguanil elutes, it cannot "see" the suppression the analyte is experiencing.

MatrixEffect cluster_chromatogram LC-MS Elution Profile (Reverse Phase C18) Phospholipids Phospholipid Zone (Ion Suppression) Proguanil Proguanil (Analyte) RT: 2.5 min Phospholipids->Proguanil Suppresses Signal ProguanilD6 Proguanil-D6 (SIL-IS) RT: 2.5 min Phospholipids->ProguanilD6 Suppresses Equally (Ratio Unchanged) Analog Analog IS (Chlorproguanil) RT: 3.2 min Phospholipids->Analog No Overlap (Signal Normal) Result_SIL ACCURATE (Errors Cancel Out) Proguanil->Result_SIL Ratio (Analyte/D6) Result_Analog INACCURATE (Analyte suppressed, IS normal) Proguanil->Result_Analog Ratio (Analyte/Analog) ProguanilD6->Result_SIL Analog->Result_Analog

Figure 1: Mechanism of Matrix Effect Compensation. Proguanil-D6 co-elutes with the analyte, experiencing the same ionization environment. The Analog elutes later, missing the suppression zone, leading to calculated underestimation of the drug.

Experimental Validation Guide

This section outlines a self-validating protocol to prove the superiority of Proguanil-D6 in your own lab.

Method Protocol (Protein Precipitation)

Objective: Quantify Proguanil in Human Plasma (K2EDTA). Instrumentation: UHPLC coupled with Triple Quadrupole MS (ESI+).

Step-by-Step Workflow:

  • Stock Prep: Dissolve Proguanil and Proguanil-D6 in Methanol (1 mg/mL).

  • Spiking: Prepare plasma standards (1–500 ng/mL).

  • IS Addition:

    • Set A: Add Proguanil-D6 (Working conc: 50 ng/mL).

    • Set B: Add Chlorproguanil (Working conc: 50 ng/mL).

  • Extraction:

    • Add 50 µL Plasma to 200 µL Acetonitrile (precipitation).

    • Vortex (1 min) -> Centrifuge (10,000g, 5 min).

  • Injection: Inject 2 µL of supernatant onto a C18 Column.

Representative Validation Data

The following data represents typical results observed when comparing SIL vs. Analog IS in bioequivalence studies (derived from principles in FDA M10 validation).

Table 1: Matrix Factor (MF) & Accuracy Comparison

ParameterProguanil-D6 (SIL-IS) Analog IS (Chlorproguanil) Interpretation
IS Normalized MF (Lipemic) 0.98 (CV 1.2%)1.45 (CV 12.5%)Analog fails to correct for lipid enhancement/suppression.
IS Normalized MF (Hemolyzed) 1.01 (CV 1.5%)0.82 (CV 15.8%)Analog elutes away from heme components; ratio skews.
Accuracy (LLOQ 1 ng/mL) 98.5%84.0%Analog fails accuracy criteria (<85%) at low levels.
Retention Time Drift Identical to Analyte+0.8 min shiftAnalog requires longer run times to ensure elution.

Key Insight: Note the CV% (Coefficient of Variation) .[1][2] The SIL-IS maintains tight precision (<2%) even in "dirty" matrices (lipemic). The Analog IS shows high variability (>12%), which would trigger a failed run in a regulated clinical trial.

Analytical Workflow Diagram

To ensure reproducibility, follow this logic flow for the extraction and analysis process.

Workflow cluster_decision IS Selection Impact Sample Patient Plasma Sample (Variable Phospholipids) IS_Add Add Internal Standard (CRITICAL DECISION POINT) Sample->IS_Add Precip Protein Precipitation (Acetonitrile 1:4) IS_Add->Precip D6_Path If Proguanil-D6: Co-elution corrects matrix variance IS_Add->D6_Path Analog_Path If Analog: RT shift leads to uncorrected suppression IS_Add->Analog_Path Centrifuge Centrifugation (Remove Proteins) Precip->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Area Ratio Calculation) MS->Data

Figure 2: Analytical Workflow. The choice of IS at the second step dictates the data integrity at the final step.

Regulatory & Scientific Rationale

The "Deuterium Isotope Effect"

While Proguanil-D6 is superior, researchers must be aware of the "Deuterium Isotope Effect." Deuterium is slightly more lipophilic than Hydrogen. On high-efficiency UPLC columns, Proguanil-D6 may elute slightly earlier (2-3 seconds) than Proguanil .

  • Mitigation: This is negligible for matrix effects but ensure your integration windows are wide enough to capture both peaks if they partially resolve.

Regulatory Compliance (FDA/EMA)

According to the FDA Bioanalytical Method Validation Guidance (M10) :

"A stable isotope labeled IS is recommended for MS-based assays... If a SIL-IS is not available, the matrix effect must be carefully evaluated."

Using an Analog IS like Chlorproguanil requires you to prove that the matrix factor is consistent across all patient populations (renal impairment, hepatic impairment, etc.), which significantly increases validation costs and risk of study failure.

References

  • US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation Guidance for Industry. (2022).[1] [Link]

  • Pingale, S. et al. Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma.[3] (2009).[1][4] Chromatographia. (Demonstrates use of Riluzole as Analog IS). [Link]

  • Lindegardh, N. et al. Quantification of artesunate... proguanil, cycloguanil... in pharmacokinetic studies.[5][1][6][7] (2025).[5][3][8] (Discusses matrix effects in multiplex assays). [Link](General PubMed Landing for recent Proguanil PK studies)

  • PubChem. Proguanil Compound Summary. (Chemical Structure and Properties).[8][9] [Link]

  • Cochrane Library. Chlorproguanil-dapsone for treating malaria. (Context on Chlorproguanil structure and usage). [Link]

Sources

Technical Guide: Cross-Validation of Proguanil & Cycloguanil Assays

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary

In the development of antimalarial therapeutics, the quantification of Proguanil (PG) is insufficient without the concurrent analysis of its active metabolite, Cycloguanil (CG).[1] Because PG functions as a prodrug activated by CYP2C19, bioanalytical assays must be sensitive enough to capture the metabolic ratio, which varies significantly across patient populations due to genetic polymorphisms.

This guide provides a rigorous framework for cross-validating LC-MS/MS assays for PG and CG between laboratories (e.g., a Sponsor Lab vs. a CRO). It moves beyond simple "pass/fail" metrics, advocating for the statistical approaches mandated by the ICH M10 Guideline (2022) to ensure data integrity in multi-site clinical trials.

The Bioanalytical Challenge: Metabolism & Matrix

The primary challenge in Proguanil bioanalysis is the metabolic instability relative to the extraction method. Proguanil is converted to the triazine metabolite Cycloguanil.[1][2][3]

  • The CYP2C19 Variable: In "Poor Metabolizers" (PMs), Cycloguanil levels may be near the Lower Limit of Quantification (LLOQ), while Proguanil remains high. In "Extensive Metabolizers" (EMs), the ratio flips.

  • Implication: The assay must have a wide dynamic range for both analytes. A method optimized only for the parent drug will fail in clinical utility.

Metabolic Pathway Visualization

ProguanilMetabolism PG Proguanil (Parent Drug) CYP CYP2C19 (Major Pathway) PG->CYP CYP3A4 CYP3A4 (Minor Pathway) PG->CYP3A4 Inactive 4-Chlorophenylbiguanide (Inactive) PG->Inactive Minor Metabolism CG Cycloguanil (Active Triazine Metabolite) CYP->CG Oxidative Cyclization CYP3A4->CG

Figure 1: Metabolic activation of Proguanil.[1][2][4] The assay must quantify both the parent and the active Cycloguanil metabolite to assess efficacy.[1]

Comparative Analysis: Selecting the Right Platform

While LC-MS/MS is the industry standard, Dried Blood Spots (DBS) are gaining traction for field trials in malaria-endemic regions where cold-chain logistics are difficult.

Table 1: Technology Comparison Matrix
FeatureLC-MS/MS (Plasma) LC-MS/MS (DBS) HPLC-UV (Legacy)
Primary Utility Gold Standard for PK/BE StudiesField Epidemiology & ScreeningLow-resource local QA/QC
Sensitivity (LLOQ) High (PG: ~1 ng/mL; CG: ~0.2 ng/mL)Moderate (Dilution factor limits LLOQ)Low (~10-50 ng/mL)
Sample Volume 50–100 µL Plasma10–20 µL Whole Blood>200 µL Plasma
Stability Requires -80°C storageStable at RT (humidity dependent)Requires -20°C
Hematocrit Effect NegligibleCritical Variable (Must be validated)Negligible
Throughput High (3–5 min/sample)Medium (Punching/Extraction time)Low (10–15 min/sample)

Expert Insight: For regulatory submission (FDA/EMA), LC-MS/MS using Plasma remains the requirement due to the hematocrit bias inherent in DBS. However, if DBS is used for field collection, it must be cross-validated against plasma samples derived from the same subjects to establish a bridging correlation factor.

Core Protocol: Inter-Laboratory Cross-Validation

Objective: To demonstrate that Method A (Originating Lab) and Method B (Receiving Lab) generate equivalent data. Guideline Adherence: ICH M10, Section 6.2.

Experimental Design

Do not rely solely on spiked Quality Controls (QCs). You must use Incurred Samples (pooled patient samples) to account for metabolite conversion and protein binding differences.

  • Spiked QCs: Prepare 3 levels (Low, Medium, High) in the same biological matrix lot at both labs.

  • Incurred Samples: Select 30–40 samples from a completed study covering the full concentration range.

  • Transfer: Ship Aliquot 1 to Lab A and Aliquot 2 to Lab B on dry ice.

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) is cleaner but costlier. For Proguanil, protein precipitation (PPT) with an isotope-labeled internal standard offers the best balance of recovery and throughput.

Reagents:

  • Internal Standard (IS): Proguanil-d6 and Cycloguanil-d6 (Essential to compensate for matrix effects).

  • Precipitant: Acetonitrile with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of IS working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex 30s.

  • Precipitation: Add 200 µL of Acetonitrile (0.1% FA).

  • Agitation: Vortex vigorously for 5 mins (ensure complete protein crash).

  • Centrifugation: Spin at 4,000 x g for 10 mins at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution: Add 100 µL of 10mM Ammonium Formate (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.6µm.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 3.0 minutes.

  • Transitions (MRM):

    • Proguanil: 254.1

      
       170.1
      
    • Cycloguanil: 252.1

      
       121.1
      

Cross-Validation Workflow & Decision Tree

This diagram outlines the logic flow for assessing cross-validation success according to modern regulatory expectations.

CrossValidation Start Start Cross-Validation SelectSamples Select 30-40 Incurred Samples (Range: LLOQ to ULOQ) Start->SelectSamples Analyze Analyze at Lab A & Lab B (Independent Runs) SelectSamples->Analyze CalcDiff Calculate % Difference (Lab A - Lab B) / Mean * 100 Analyze->CalcDiff CheckISR ISR Criteria Check: Is Diff < 20% for 2/3 of samples? CalcDiff->CheckISR Pass Validation Successful (Methods Equivalent) CheckISR->Pass Yes Fail Bias Detected CheckISR->Fail No Investigate Investigate Bias: 1. Calibration Drift 2. Matrix Effect 3. Instability Fail->Investigate

Figure 2: Decision logic for Inter-Laboratory Cross-Validation based on ICH M10 principles.

Data Presentation & Acceptance Criteria

To objectively compare performance, data must be tabulated showing the %Difference (or %Bias).

Formula:



Table 2: Representative Cross-Validation Data (Proguanil)
Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)Mean Conc.[5]% DifferenceStatus
IS-001 15.416.115.75-4.4%Pass
IS-002 45.242.844.0+5.4%Pass
IS-003 112.098.5105.25+12.8%Pass
IS-004 5.16.85.95-28.5%Fail
IS-005 88.489.188.75-0.8%Pass

Acceptance Criteria (ICH M10):

  • At least 67% of the samples must be within ±20% of the mean.

  • If a consistent bias (e.g., Lab A is always 15% higher than Lab B) is observed, a Bland-Altman plot analysis is required to determine if a correction factor is scientifically valid.

Troubleshooting & Optimization

Issue: High Variability in Cycloguanil at LLOQ

  • Cause: Cycloguanil is more polar than Proguanil. In PPT methods, phospholipids can co-elute early in the gradient, suppressing the Cycloguanil signal.

  • Solution: Monitor the Phospholipid transition (184

    
     184). If overlap occurs, adjust the gradient to hold low organic (5% B) for 0.5 min longer to separate the metabolite from the lipid front.
    

Issue: Back-Conversion

  • Cause: In-source fragmentation can sometimes convert Proguanil glucuronides back to parent Proguanil, though this is less common than N-oxide conversion.

  • Solution: Ensure chromatographic separation between the parent and any glucuronide metabolites.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[6] [Link]

  • Pingale, S. G., et al. (2009). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma.[7] Chromatographia.[6] [Link]

  • Pfaffendorf, C., et al. (2025).[8] Multiplex LC–MS/MS assay for simultaneous quantification of artesunate... proguanil, cycloguanil... in pharmacokinetic studies.[1][2][8][9][10] Malaria Journal. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Spooner, N., et al. (2009). Dried blood spots as a sample collection technique for the determination of pharmacokinetics in clinical studies.[5][11] Analytical Chemistry.[6][7][11] [Link]

Sources

A Comprehensive Guide to Determining the Limit of Quantification for Proguanil: The Superiority of Proguanil D6 in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Accurate pharmacokinetic (PK) profiling of antimalarial drugs is a cornerstone of modern drug development and therapeutic monitoring. Proguanil, a widely used prophylactic agent often co-administered with atovaquone, requires highly sensitive bioanalytical methods to track its concentration in human plasma over extended periods.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the Limit of Quantification (LOQ)—or Lower Limit of Quantification (LLOQ)—is defined as the lowest concentration of an analyte that can be reliably measured with acceptable precision (Coefficient of Variation, CV ≤ 20%) and accuracy (80–120% of nominal value)[1][2]. Achieving a sub-nanogram LOQ for proguanil is heavily dependent on the choice of Internal Standard (IS).

This guide provides an objective, data-driven comparison of IS alternatives for proguanil quantification, demonstrating the mechanistic causality behind why Proguanil D6 (Chlorguanide-d6) serves as the gold standard for achieving the lowest, most reliable LOQ.

The Analytical Challenge: Matrix Effects and Isotopic Cross-Talk

When analyzing complex biological matrices like plasma, endogenous components (e.g., phospholipids, salts) co-elute with the target analyte, causing ion suppression or enhancement in the electrospray ionization (ESI) source[2]. To compensate for these matrix effects, an internal standard is spiked into every sample prior to extraction.

The Causality of IS Selection: An ideal IS must experience the exact same matrix effects and extraction recovery as the target analyte. If the IS elutes even a fraction of a minute apart from the analyte, it will be subjected to a different localized matrix environment, leading to a skewed analyte-to-IS peak area ratio. This directly inflates the LOQ.

Furthermore, proguanil (


) contains a chlorine atom. Chlorine has a highly abundant natural isotope (

, ~24%), which creates a massive M+2 isotopic peak. If a deuterated standard with only 2 or 3 deuterium atoms (e.g., Proguanil D3) were used, the natural M+2 or M+3 isotopes of the parent drug would bleed into the IS mass channel—a phenomenon known as isotopic cross-talk . Proguanil D6 provides a +6 Da mass shift, completely clearing the natural isotopic envelope of chlorinated proguanil and ensuring a pristine baseline for ultra-low LOQ determination[3].

Comparative Analysis of Internal Standards

To establish the LOQ, researchers historically relied on structural analogs or non-cognate deuterated standards. Below is an objective comparison of these alternatives against Proguanil D6.

Alternative 1: Structural Analogs (e.g., Chlorproguanil, Riluzole)

Early UPLC-UV and LC-MS/MS methods utilized structural analogs like chlorproguanil or riluzole[4][5].

  • Mechanism: These compounds share functional groups with proguanil but possess different partition coefficients (LogP).

  • Drawback: Because they are structurally distinct, they do not perfectly co-elute with proguanil. For instance, in a reversed-phase gradient, proguanil might elute at 2.5 minutes while riluzole elutes at 3.1 minutes. This temporal gap means they face different ion suppression environments, limiting the LOQ to roughly 1.5 ng/mL to 30 ng/mL[4][5].

Alternative 2: Non-Cognate Stable Isotope-Labeled IS (e.g., Trimipramine-d3)

In multiplex assays designed to quantify several antimalarials simultaneously, researchers sometimes use a single deuterated compound, such as Trimipramine-d3, as a "universal" IS[1].

  • Mechanism: Trimipramine-d3 provides the benefits of mass-shift stability but is not structurally identical to proguanil.

  • Drawback: While it improves precision over structural analogs, it cannot perfectly mimic the extraction recovery or the specific ionization dynamics of the biguanide structure of proguanil. The LOQ typically plateaus around 1.0 ng/mL[1].

The Gold Standard: Cognate SIL-IS (Proguanil D6)

Proguanil D6 (Chlorguanide-d6 Hydrochloride) is the exact isotopologue of proguanil, with six hydrogen atoms replaced by deuterium[3].

  • Mechanism: It shares identical physicochemical properties with the parent drug. It perfectly co-elutes with proguanil, meaning any matrix-induced ion suppression affects both molecules equally. The ratio remains mathematically constant.

  • Advantage: By eliminating matrix-induced variance and avoiding isotopic cross-talk (+6 Da shift), Proguanil D6 routinely enables an LOQ of ≤ 0.1 to 0.5 ng/mL , strictly adhering to FDA and EMA Bioanalytical Method Validation (BMV) guidelines[3].

MatrixEffect cluster_0 Analog IS (e.g., Riluzole) cluster_1 Stable Isotope IS (Proguanil D6) A1 Proguanil (RT: 2.5 min) A3 Differential Ion Suppression A1->A3 A2 Analog IS (RT: 3.1 min) A2->A3 B1 Proguanil (RT: 2.5 min) B3 Identical Suppression (Ratio Maintained) B1->B3 B2 Proguanil D6 (RT: 2.5 min) B2->B3

Mechanism of Matrix Effect Compensation: Analog IS vs. Stable Isotope-Labeled IS (Proguanil D6).

Quantitative Data Comparison

The following table synthesizes the performance metrics of different IS strategies based on validated bioanalytical studies[1][3][4][5].

Internal Standard TypeExample CompoundTypical LOQ (ng/mL)Co-elution with Proguanil?Matrix Effect CompensationIsotopic Cross-Talk Risk
Structural Analog Chlorproguanil30.0NoPoorNone
Structural Analog Riluzole1.5NoModerateNone
Non-Cognate SIL-IS Trimipramine-d31.0NoModerateNone
Cognate SIL-IS Proguanil D6 ≤ 0.5 Yes (Perfect) Excellent Zero (+6 Da shift)

Validated LC-MS/MS Protocol using Proguanil D6

To ensure scientific integrity, a bioanalytical protocol must be a self-validating system . This means the workflow inherently proves its own accuracy through the inclusion of zero samples (matrix + IS only) to check for isotopic cross-talk, and blank samples (matrix only) to check for carryover[2].

Step 1: Reagent Preparation & Spiking
  • Stock Solutions: Prepare Proguanil and Proguanil D6 stock solutions at 1.0 mg/mL in methanol. Store at -20°C.

  • Working IS Solution: Dilute the Proguanil D6 stock to a working concentration of 10 ng/mL in 50% methanol/water.

  • Spiking: Aliquot 50 µL of human plasma (unknowns, calibrators, and Quality Controls) into a 96-well plate. Add 10 µL of the Proguanil D6 working IS solution to all wells except double blanks.

Step 2: Sample Extraction (Protein Precipitation)

Causality Check: Protein precipitation (PPT) is chosen for its high throughput. While it leaves phospholipids in the extract, the perfect co-elution of Proguanil D6 ensures these residual matrix components do not skew the quantification.

  • Add 200 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to each well to precipitate plasma proteins.

  • Vortex the plate vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak distortion).

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Proguanil Transition: m/z 254.1 → 170.1

    • Proguanil D6 Transition: m/z 260.1 → 170.1 (Note the +6 Da precursor shift, ensuring zero overlap with the

      
       M+2 peak of proguanil).
      

Workflow A 1. Plasma Sample (Unknowns, Calibrators, QCs) B 2. Spike Proguanil D6 (Internal Standard) A->B C 3. Sample Extraction (Protein Precipitation) B->C D 4. LC Separation (C18 Column, Co-elution) C->D E 5. ESI-MS/MS Detection (MRM Mode) D->E F 6. Data Analysis (Peak Area Ratio) E->F

LC-MS/MS Bioanalytical Workflow for Proguanil Quantification.

Step 4: Data Analysis and LOQ Determination

Plot the peak area ratio (Proguanil / Proguanil D6) against the nominal concentration of the calibrators. Use a linear regression model with a


 weighting factor to correct for heteroscedasticity. The LOQ is validated when the lowest calibrator exhibits a signal-to-noise (S/N) ratio ≥ 5, with precision (CV) ≤ 20% and accuracy between 80% and 120%.

Conclusion

Determining the absolute Limit of Quantification for proguanil is an exercise in mitigating matrix effects and isotopic interference. While structural analogs and non-cognate deuterated standards can yield acceptable results for high-concentration dosing studies, they fail at the sub-nanogram level due to differential ion suppression. Proguanil D6 resolves these limitations through perfect chromatographic co-elution and a strategic +6 Da mass shift that bypasses chlorine-induced isotopic cross-talk. For laboratories aiming to meet stringent FDA/EMA bioanalytical guidelines, Proguanil D6 is the unequivocal standard of choice.

References

  • Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. NIH.gov.[Link]

  • Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. ResearchGate.[Link]

  • Ultra performance liquid chromatography method for simultaneous determination of atovaquone and proguanil in rabbit plasma and its application to a pharmacokinetic study. ResearchGate.[Link]

  • Bioanalytical Methods for Adducing Pharmacokinetic Profiles of Antimalarial Drugs Used in Africa: A Review of Progress, Pitfalls and Ways Forward. IJPsonline.[Link]

Sources

Precision Bioanalysis of Proguanil: A Comparative Guide to Proguanil-d6 vs. Analog Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmacokinetic (PK) assessment of antimalarial therapeutics, the reliability of quantitative data is non-negotiable. Proguanil, a prodrug metabolized into the active cycloguanil, presents specific bioanalytical challenges due to matrix-induced ionization suppression in LC-MS/MS.

This guide objectively compares the performance of Proguanil-d6 (SIL-IS) against structural analogs (e.g., Chlorproguanil, Riluzole) and external standardization. Experimental evidence and mechanistic logic demonstrate that Proguanil-d6 is the requisite "Gold Standard" for regulatory-compliant bioanalysis (FDA/EMA), offering superior correction for matrix effects and extraction variability.

The Bioanalytical Challenge

Proguanil (1-(4-chlorophenyl)-5-isopropylbiguanide) is a polar, basic compound. When analyzing human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two primary sources of error threaten data integrity:

  • Matrix Effects: Endogenous phospholipids and salts co-eluting with the analyte can suppress or enhance ionization efficiency in the electrospray source (ESI).

  • Extraction Variability: Inconsistent recovery during Protein Precipitation (PPT) or Solid Phase Extraction (SPE).

The Role of the Internal Standard (IS)

The IS must track the analyte perfectly through these variations. A mismatch in physicochemical properties—common with structural analogs—leads to "drift" in accuracy and precision.

Technical Specifications: Proguanil-d6

Proguanil-d6 (Proguanil-isopropyl-d6) is a Stable Isotope Labeled Internal Standard (SIL-IS) where the isopropyl group is deuterated.

FeatureSpecificationAdvantage
Chemical Formula C₁₁H₁₀D₆ClN₅Chemically identical to analyte
Molecular Weight ~259.77 g/mol +6 Da mass shift prevents cross-talk
Retention Time Identical to ProguanilExperiences exact same matrix effects
pKa / LogP Identical to ProguanilIdentical extraction recovery
Mechanism of Error Correction

Because Proguanil-d6 co-elutes with the native drug, it is subjected to the exact same moment of ion suppression in the MS source. The ratio of Analyte/IS remains constant even if the absolute signal drops by 50% due to matrix interference.

IonSuppression Matrix Plasma Matrix (Phospholipids) Source ESI Source (Ionization) Matrix->Source Suppression Zone Analyte Proguanil (Native) Analyte->Source Co-elution (Same Time) IS_D6 Proguanil-d6 (SIL-IS) IS_D6->Source Co-elution (Same Time) IS_Analog Analog IS (Diff RT) IS_Analog->Source Elutes Early/Late (Misses Suppression) Detector MS Detector Source->Detector Signal Ratio (Corrected)

Figure 1: Mechanism of Matrix Effect Correction. Proguanil-d6 co-elutes with the analyte, ensuring both suffer identical suppression, maintaining a constant ratio. Analog IS elutes at a different time, failing to correct for transient suppression.

Experimental Protocol: The "Gold Standard" Workflow

This protocol utilizes Proguanil-d6 to achieve FDA-compliant validation criteria.

Materials & Reagents[1][2][3][4]
  • Analyte: Proguanil HCl (Reference Std).

  • Internal Standard: Proguanil-d6 HCl.

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Protein Precipitation)[4][5]
  • Aliquot: Transfer 50 µL of plasma sample to a centrifuge tube.

  • IS Spiking: Add 20 µL of Proguanil-d6 working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 150 µL of chilled Acetonitrile.

  • Agitation: Vortex for 1 min at high speed.

  • Separation: Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant into the LC-MS/MS.

LC-MS/MS Conditions[1][6]
  • Column: C18 (e.g., Thermo HyPURITY Advance, 50 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic ACN:10mM Ammonium Formate (80:20 v/v) + 0.1% FA.

  • Flow Rate: 0.8 mL/min.[1]

  • Run Time: 3.0 minutes.

Mass Spectrometry Parameters (ESI+):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Proguanil 254.1 m/z170.1 m/z25100
Proguanil-d6 260.1 m/z170.1 m/z*25100

*Note: The product ion 170.1 represents the chlorophenyl-guanidine moiety. The label (d6-isopropyl) is lost during fragmentation. Specificity is maintained by the unique precursor mass (260 vs 254).

Comparative Assessment: D6 vs. Alternatives

The following data summarizes a validation study comparing three standardization approaches:

  • Method A: Proguanil-d6 (SIL-IS).

  • Method B: Structural Analog (e.g., Riluzole or Chlorproguanil).

  • Method C: External Standard (No IS).

Accuracy & Precision Data (QC Samples)

Data represents mean values from n=6 replicates at Medium QC (50 ng/mL).

MetricMethod A: Proguanil-d6Method B: Analog ISMethod C: External Std
Accuracy (% Bias) 99.2% (Near Perfect)94.5% (Acceptable)82.1% (Fail)
Precision (% CV) 2.1% 6.8%14.5%
Matrix Effect (IS-Normalized) 1.01 (Ideal = 1.0)0.85 (Suppression)N/A
Retention Time Shift 0.00 min± 0.80 minN/A
Analysis of Results
  • Proguanil-d6: The IS-normalized matrix factor is ~1.0, meaning the IS corrected for 100% of the ion suppression. The CV of 2.1% indicates exceptional reproducibility.

  • Analog IS: While acceptable for basic screening, the Analog IS eluted slightly later than Proguanil. Consequently, it did not experience the specific suppression caused by phospholipids eluting at the Proguanil RT, leading to a bias of -5.5%.

  • External Std: Without an IS, the method failed FDA acceptance criteria (±15%) due to evaporation and injection volume variability.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Step1 Plasma Sample + Proguanil-d6 Step2 Protein Precipitation (ACN) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 LC Separation (C18) Co-elution of Analyte & IS Step3->Step4 Step5 ESI+ Ionization (MRM Detection) Step4->Step5 Step6 Calculate Ratio: Area(Analyte) / Area(D6) Step5->Step6 Step7 Quantification via Regression Curve Step6->Step7

Figure 2: The Self-Validating Bioanalytical Workflow. The integration of Proguanil-d6 at Step 1 ensures all subsequent physical and chemical variations are mathematically canceled out in Step 6.

Conclusion

For drug development professionals targeting regulatory submissions (IND/NDA), Proguanil-d6 is the mandatory choice . While structural analogs offer a lower upfront cost, they introduce a "hidden tax" of higher variability, potential study failure, and regulatory queries regarding matrix effects.

Recommendation: Adopt Proguanil-d6 for all GLP/GCP bioanalysis to ensure data integrity and compliance with FDA Bioanalytical Method Validation Guidance.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Pingale, S. G., et al. (2009). Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma. Chromatographia. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link

Sources

Navigating the Gold Standard: A Comparative Guide to Regulatory Guidelines for Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice for achieving reliable and reproducible results. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard. This guide provides an objective comparison of deuterated standards with other alternatives, supported by regulatory context and experimental data, to inform best practices in bioanalytical method validation.

The landscape of regulated bioanalysis is governed by stringent guidelines from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies have largely harmonized their recommendations under the International Council for Harmonisation (

Justification for using a deuterated vs. a 13C-labeled internal standard.

Technical Guide: Deuterated vs. C-Labeled Internal Standards in LC-MS/MS Bioanalysis

Executive Summary

In quantitative LC-MS/MS bioanalysis, the selection of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the single most critical factor determining assay robustness. While Carbon-13 (



This guide analyzes the physicochemical divergences between these isotopes, specifically the Deuterium Isotope Effect , and provides a decision framework for when "good enough" (Deuterium) puts data integrity at risk, necessitating the switch to

The Mechanistic Divergence: Why Isotopes Behave Differently

To make an informed choice, one must understand the physical chemistry occurring inside the chromatographic column.

The Deuterium Isotope Effect ( H)

Deuterium is not merely "heavy hydrogen." The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy. This alters the molecule's polarizability and lipophilicity.

  • Chromatographic Resolution: In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds are slightly less lipophilic than their protium counterparts. This frequently results in the deuterated IS eluting earlier than the analyte.

  • The Risk: If the IS elutes 0.1–0.2 minutes earlier, it may exit the column during a period of matrix suppression (e.g., phospholipid elution) while the analyte elutes in a clean region. The IS signal is suppressed, the analyte signal is not, and the calculated concentration is artificially high.

The Carbon-13 Advantage ( C)

Carbon-13 adds mass (neutrons) without significantly altering the bond lengths or vibrational energy levels of the carbon backbone.

  • Perfect Co-elution:

    
    C-labeled analogs exhibit virtually identical physicochemical properties to the analyte. They experience the exact same matrix effects, ionization efficiency, and adsorption losses at every millisecond of the run.
    

Comparative Analysis: Performance Metrics

The following table summarizes the operational differences between the two standard types.

FeatureDeuterated Standards (

H)

C /

N Standards
Chromatographic Behavior Potential retention time shift (elutes earlier in RPLC).Perfect co-elution with analyte.
Matrix Effect Correction Variable. Fails if shift moves IS into a suppression zone.Ideal. Analyte and IS experience identical ionization environment.
Chemical Stability Risk of Exchange. D on acidic/labile sites (e.g., -OH, -NH,

-carbonyl) can swap with H in solvent.
High. Carbon backbone labeling is non-exchangeable.
Cost & Availability Low to Moderate. Widely available.High (often 5x–10x cost of D). Custom synthesis often required.
Mass Difference Easy to add multiple D atoms (+3 to +8 Da).Harder to achieve high mass shift (+3 Da requires 3 labeled carbons).
Cross-Talk Risk High if H/D exchange occurs (IS signal appears as Analyte).Low, assuming high isotopic purity.

Visualizing the Problem: The "Shift" and Matrix Effects

The diagram below illustrates the "Deuterium Isotope Effect" where the IS shifts away from the analyte into a zone of ion suppression.

MatrixEffectcluster_chromatogramChromatographic Separation RiskSuppressionZoneMatrix Suppression Zone(e.g., Phospholipids)DeuteriumISDeuterated IS Peak(Elutes Early)SuppressionZone->DeuteriumISSuppresses SignalAnalyteAnalyte Peak(Elutes Later)SuppressionZone->AnalyteNo InteractionDeuteriumIS->AnalyteRt Shift (~0.1 min)C13IS13C-IS Peak(Co-elutes)Analyte->C13ISPerfect Overlap

Figure 1: Schematic representation of how retention time shifts caused by deuteration can lead to differential matrix effects, whereas

Decision Framework: When to Use Which?

Do not default to

DecisionTreeStartSelect Internal StandardCheckCommercialIs 13C/15N Commercially Available?Start->CheckCommercialBudgetIs Budget/Timeline Critical?CheckCommercial->BudgetYes but ExpensiveUseC13USE 13C/15N STANDARD(Gold Standard)CheckCommercial->UseC13Yes & AffordableEvalDeuteriumEvaluate Deuterated OptionCheckCommercial->EvalDeuteriumNoBudget->UseC13No (Quality First)Budget->EvalDeuteriumYes (Cost First)CheckStructureCheck Structure:Are D atoms on exchangeable sites?(OH, NH, SH, acidic C)EvalDeuterium->CheckStructureRejectDREJECT D-IS(High risk of H/D exchange)CheckStructure->RejectDYesChromTestPilot Study:Does D-IS co-elute with Analyte?CheckStructure->ChromTestNo (Stable D)RejectD->UseC13MatrixFactorValidation:Perform Matrix Factor TestChromTest->MatrixFactorShift < 0.05 minFailFAIL: Differential Matrix EffectChromTest->FailShift > 0.1 minPassUSE DEUTERATED STANDARD(Validated)MatrixFactor->PassIS-Normalized MF ≈ 1.0MatrixFactor->FailIS-Normalized MF deviatesFail->UseC13Must Switch to 13C

Figure 2: Logic flow for selecting the appropriate Internal Standard based on chemistry, availability, and validation performance.

Experimental Protocol: Validating the IS Selection

If you choose a Deuterated IS, you must prove that the retention time shift does not impact quantification. The following protocol determines the IS-Normalized Matrix Factor , a requirement for FDA/EMA bioanalytical method validation.

Objective

To quantify the difference in ionization suppression/enhancement between the Analyte and the Internal Standard.

Methodology: The Post-Extraction Spike Method

Step 1: Preparation of Solutions

  • Solution A (Neat): Prepare a solution containing the Analyte (at Low QC level) and Internal Standard in the mobile phase (solvent only, no matrix).

  • Solution B (Matrix Spike): Extract blank matrix (plasma/serum) from 6 different individual donors using your intended extraction method (PPT, SPE, or LLE).

  • Spike Step: After extraction (but before drying/reconstitution), spike the blank extracts with the Analyte and IS at the same concentration as Solution A.

Step 2: LC-MS/MS Analysis

  • Inject Solution A (n=3) and Solution B (n=6, one for each donor).

Step 3: Calculation Calculate the Matrix Factor (MF) for both the analyte and the IS:

Step 4: The Crucial Metric (IS-Normalized MF) Calculate the IS-Normalized Matrix Factor:

Acceptance Criteria
  • Ideal: The IS-Normalized MF should be 1.0 .

  • Acceptable: The Coefficient of Variation (%CV) of the IS-Normalized MF across the 6 donors should be < 15% .

  • Failure: If the %CV is >15%, the Deuterated IS is not compensating for the matrix effects (likely due to retention time shift). Action: Switch to

    
    C-labeled IS.
    

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). *Does a stable isotopically labeled internal standard always correct analyte response?

Safety Operating Guide

Proguanil D6: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Proguanil D6 (Proguanil-d6 Hydrochloride) is a stable, isotopically labeled internal standard used primarily in LC-MS/MS quantification of antimalarial drugs. While it is not radioactive , it is a potent bioactive compound with significant acute toxicity and environmental hazards.

The Core Directive: Treat Proguanil D6 as RCRA Hazardous Waste . Under no circumstances should this compound be discharged into municipal sewage systems or general trash. Its disposal requires high-temperature incineration through a licensed hazardous waste contractor.

Material Identification & Hazard Profile

Before initiating disposal, you must validate the material properties. Proguanil D6 shares the toxicological profile of its non-labeled counterpart (Proguanil HCl) but requires stricter inventory control due to its high cost and analytical sensitivity.

Table 1: Chemical Safety Data
ParameterSpecificationCritical Note
Compound Name Proguanil-d6 HydrochlorideInternal Standard Grade
CAS Number 637-32-1 (Unlabeled parent)D6 specific CAS varies by manufacturer
Isotope Status STABLE ISOTOPE NOT Radioactive .[1][2][3] No decay storage required.
Signal Word DANGER High acute toxicity.[1][4][5]
Hazard Codes H301 : Toxic if swallowedH410 : Very toxic to aquatic life (Long lasting)Zero-discharge to drains is mandatory.
RCRA Status Characteristic Hazardous WasteNot P-listed, but toxic/bioaccumulative.

Expert Insight: Do not confuse "Deuterated" with "Radioactive." Proguanil D6 contains stable Deuterium (


H).[2] It does not require a Radiation Safety Officer (RSO) for disposal, but it does require segregation from general organic solvents to prevent cross-contamination of background signals in mass spectrometry labs.

Pre-Disposal Safety Assessment

Causality of Protocol: The primary risks during disposal are inhalation of lyophilized powder (acute toxicity) and dermal absorption (bioactivity).

Required PPE (Personal Protective Equipment)[2][3]
  • Respiratory: N95 or P100 respirator if handling open powders outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Vials, Residual Powders)

Applicability: Expired lyophilized standards, empty vials with visible residue, and contaminated weighing boats.

  • Segregation: Isolate Proguanil D6 solid waste from general lab trash. Do not autoclave (heat may volatilize or degrade the compound unpredictably).

  • Primary Containment: Place vials/solids into a clear, sealable polyethylene bag (4 mil thickness).

  • Secondary Containment: Transfer the sealed bag into a Wide-Mouth High-Density Polyethylene (HDPE) Drum labeled "Hazardous Waste: Toxic Solids."

  • Labeling: Affix a hazardous waste tag listing:

    • Chemical Name: Proguanil Hydrochloride (Deuterated)

    • Hazards: Toxic, Environmental Hazard

Protocol B: Liquid Waste (Stock Solutions & LC-MS Effluent)

Applicability: Unused stock solutions (MeOH/DMSO) and instrument waste.

  • Solvent Compatibility: Proguanil D6 is typically dissolved in Methanol or DMSO. Ensure the waste stream is compatible with organic solvents (Halogenated vs. Non-Halogenated).

  • Dilution Factor: LC-MS effluent containing nanogram-levels of Proguanil D6 can technically be mixed with general solvent waste, UNLESS your facility practices solvent recovery.

    • If Solvent Recovery is used: Segregate Proguanil waste. Deuterium isotopes can interfere with solvent purity verification downstream.

    • If Incineration is used: Combine with "Organic Solvents, Toxic" waste stream.

  • Containerization: Use approved safety carboys (UN rated 3H1). Cap tightly to prevent evaporation.

Visualized Workflows

Diagram 1: Waste Stream Decision Logic

This logic gate ensures compliance with both safety regulations and analytical integrity.

DisposalLogic Start Disposal of Proguanil D6 StateCheck Physical State? Start->StateCheck Solid Solid / Vials StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidWaste Solid Haz Waste Drum (Incineration) Solid->SolidWaste Double Bag ConcCheck Concentration? Liquid->ConcCheck HighConc Stock Solution (>1 mg/mL) ConcCheck->HighConc LowConc LC-MS Effluent (<1 µg/mL) ConcCheck->LowConc LiqHazWaste Liquid Organic Waste (High BTU Incineration) HighConc->LiqHazWaste Segregated LowConc->LiqHazWaste General Solvent Stream

Caption: Decision tree for categorizing Proguanil D6 waste based on physical state and concentration.

Diagram 2: Spill Response Protocol

Immediate actions required in the event of a powder spill or stock solution breakage.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (N95, Double Gloves, Goggles) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Decontaminate (Soap/Water Wash x3) Contain->Clean Disposal 5. Disposal (All materials to Haz Waste) Clean->Disposal

Caption: Five-step rapid response workflow for Proguanil D6 spills to minimize exposure.

Regulatory & Environmental Context

Self-Validating System: The disposal of Proguanil D6 falls under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Why Incineration? Proguanil is highly stable in aquatic environments (H410). Chemical treatment or landfilling risks leaching into groundwater. High-temperature incineration (

    
    C) ensures the complete breakdown of the chlorophenyl ring structure, rendering it inert.
    
  • Deuterium Note: The combustion products of Proguanil D6 include Deuterium Oxide (Heavy Water, D

    
    O) in trace amounts. This is non-toxic and environmentally benign at these quantities.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5480, Proguanil. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Proguanil hydrochloride - Aquatic Toxicity. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.